Targocil-II
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22ClNO6 |
|---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
(2S)-1-[2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO6/c1-13-17-10-19-20(15-5-7-16(27)8-6-15)12-33-23(19)14(2)24(17)34-26(32)18(13)11-22(29)28-9-3-4-21(28)25(30)31/h5-8,10,12,21H,3-4,9,11H2,1-2H3,(H,30,31)/t21-/m0/s1 |
InChI Key |
AKQCCBGXRNNPLS-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCC[C@H]5C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCCC5C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Targocil-II in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targocil-II is a potent inhibitor of Wall Teichoic Acid (WTA) biosynthesis in Staphylococcus aureus, a critical pathway for the bacterium's viability, virulence, and resistance to certain antibiotics. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream cellular consequences of its inhibitory action, and relevant experimental data and protocols. This compound specifically targets the TarGH ABC transporter, leading to a cascade of effects including the cessation of WTA flipping across the cell membrane, a subsequent decrease in cellular autolysis, and synergistic activity with β-lactam antibiotics. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of novel anti-staphylococcal agents.
Introduction to Wall Teichoic Acid Biosynthesis in S. aureus
Wall teichoic acids (WTAs) are anionic glycopolymers that are covalently linked to the peptidoglycan of most Gram-positive bacteria, including the major human pathogen Staphylococcus aureus. In S. aureus, WTAs play a crucial role in various physiological processes, including cell division, biofilm formation, host cell adhesion, and resistance to host defense mechanisms and certain antibiotics. The biosynthesis of WTA is a complex, multi-step process that occurs on both the cytoplasmic and extracellular faces of the cell membrane, making it an attractive target for novel antimicrobial agents.
The biosynthesis of the ribitol-phosphate (RboP) WTA polymer, the most common type in S. aureus, is initiated on the cytoplasmic side of the membrane. The process involves the sequential addition of precursor molecules to a lipid carrier, undecaprenyl phosphate (C55-P). The fully assembled WTA precursor is then translocated, or "flipped," across the cytoplasmic membrane by a dedicated ABC (ATP-binding cassette) transporter, TarGH. Once on the outer surface, the WTA polymer is covalently attached to the peptidoglycan by other enzymes.
Molecular Target and Mechanism of Action of this compound
This compound exerts its antibacterial effect by directly targeting and inhibiting the TarGH ABC transporter.
The TarGH ABC Transporter
The TarGH transporter is a heterodimer composed of two protein subunits:
-
TarG: The transmembrane domain (TMD) that forms the channel through which the WTA precursor is thought to pass.
-
TarH: The nucleotide-binding domain (NBD) located in the cytoplasm, which binds and hydrolyzes ATP to power the transport process.
Inhibition of TarGH by this compound
Cryo-electron microscopy studies have revealed the precise mechanism by which this compound inhibits TarGH function. This compound binds to a specific site on the extracellular side of the TarG subunit, at the dimerization interface between the two TarG monomers.[1] This binding site is thought to mimic the position of a WTA precursor that has been flipped across the membrane but has not yet been released.[1]
The binding of this compound induces significant conformational changes that extend from the extracellular binding site to the cytoplasmic TarH subunit.[1] This allosteric communication ultimately leads to a "jammed" ATPase cycle.[1] While this compound binding primes the TarH active site for ATP hydrolysis, the overall transport process is halted, effectively blocking the translocation of WTA precursors to the cell surface.[1]
Figure 3: Experimental Workflow for the Triton X-100-Induced Autolysis Assay.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is a standard method for determining MIC values.
Protocol (following CLSI guidelines):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare an inoculum of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
TarGH ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by TarGH.
Protocol:
-
Purify the TarGH protein complex.
-
Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 5 mM MgCl2), purified TarGH, and varying concentrations of this compound.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a set time.
-
Stop the reaction by adding a malachite green reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance of the complex at a specific wavelength (e.g., 620 nm).
-
Calculate the amount of phosphate released and determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.
[1]### 6. Resistance Mechanisms
Resistance to this compound in S. aureus can arise through mutations in the tarG gene. These mutations often occur in residues that line the this compound binding pocket, thereby reducing the affinity of the inhibitor for its target.
Conclusion
This compound represents a promising class of antibacterial agents that target a key process in the cell wall metabolism of S. aureus. Its well-defined mechanism of action, potent in vitro activity, and the significant cellular consequences of its target inhibition make it an important tool for studying WTA biosynthesis and a valuable lead for the development of new therapies to combat drug-resistant staphylococcal infections. This technical guide provides a detailed foundation for understanding and further investigating the multifaceted action of this compound.
References
Unveiling the Molecular Target of Targocil-II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targocil-II is a potent antibacterial agent that demonstrates significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate these details. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Molecular Target Identification and Mechanism of Action
The primary molecular target of this compound is the TarGH ATP-binding cassette (ABC) transporter . This transporter is essential for the biosynthesis of wall teichoic acid (WTA), a major component of the cell wall in many Gram-positive bacteria. The TarGH transporter is a heterodimer composed of two subunits: TarG, the transmembrane domain, and TarH, the nucleotide-binding domain (ATPase).
This compound specifically binds to the extracellular dimerization interface of the TarG subunit .[1][2][3] This binding event does not directly obstruct the transport channel but instead induces conformational changes that are transmitted to the TarH subunit. These allosteric changes ultimately inhibit the ATPase activity of TarH, preventing the hydrolysis of ATP.[1][2][4] The inhibition of ATP hydrolysis stalls the WTA precursor flipping process, leading to a depletion of WTA in the cell wall.[5][6][7] This disruption of WTA biosynthesis has downstream consequences, including the inhibition of autolysis.[5][6][7]
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of the TarGH ABC transporter.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity and binding of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (ATPase Activity) | 137 nM | Purified TarGH | [4] |
| IC50 (ATPase Activity) | 6.5 ± 1.2 μM | Purified S. aureus TarGH | [1] |
| MIC | < 0.5 µg/mL | S. aureus strains | [1] |
| MIC90 | 2 µg/mL | MRSA and MSSA | [8] |
Table 2: Binding Affinity of this compound
| Method | Ligand | Kd | Reference |
| Microscale Thermophoresis | AMP-PNP bound TarGH | Tighter binding observed | [1] |
| Microscale Thermophoresis | ATPγS bound TarGH | Weaker binding observed | [1] |
| Computational Docking | TarG | -8.1 kcal/mol (binding affinity energy) | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and its molecular target.
Cryo-Electron Microscopy (Cryo-EM) of TarGH in Complex with this compound
Objective: To determine the high-resolution structure of the TarGH transporter in the presence of this compound to visualize the binding site and conformational changes.
Methodology: [3]
-
Protein Expression and Purification:
-
The tarG and tarH genes from S. aureus are cloned into an appropriate expression vector and co-expressed in a suitable host, such as E. coli or L. lactis.
-
The TarGH protein complex is purified from the cell membranes using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
-
Cryo-EM Sample Preparation:
-
Purified TarGH is concentrated to approximately 8 mg/mL.
-
This compound and a non-hydrolyzable ATP analog (e.g., AMP-PNP) are added to the protein sample and incubated.
-
3.5 µL of the complex is applied to a glow-discharged Quantifoil holey carbon grid (R1.2/1.3, 300 mesh).
-
The grid is blotted for 4 seconds at 100% humidity and plunge-frozen in liquid ethane using a Vitrobot Mark IV.
-
-
Data Acquisition and Processing:
-
Cryo-EM data are collected on a Titan Krios transmission electron microscope operating at 300 kV, equipped with a direct electron detector.
-
Image processing, including particle picking, 2D and 3D classification, and 3D reconstruction, is performed using software such as RELION or CryoSPARC to obtain a high-resolution 3D map of the this compound-bound TarGH complex.
-
Caption: Experimental workflow for Cryo-EM analysis of the TarGH-Targocil-II complex.
ATPase Activity Assay
Objective: To quantify the inhibitory effect of this compound on the ATP hydrolysis activity of the TarH subunit of the TarGH transporter.
-
Reaction Setup:
-
Purified TarGH protein is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol).
-
The reaction is initiated by the addition of ATP and MgCl2 to final concentrations of 1 mM each.
-
-
Incubation:
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Phosphate Detection:
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.
-
The reaction is stopped, and the malachite green reagent is added, which forms a colored complex with free phosphate.
-
-
Data Analysis:
-
The absorbance of the colored product is measured at 620 nm using a microplate reader.
-
A standard curve is generated using known concentrations of phosphate to quantify the amount of Pi produced in each reaction.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Caption: Experimental workflow for the ATPase activity assay.
Whole-Cell Autolysis Assay
Objective: To assess the downstream cellular effect of this compound treatment on bacterial autolysis.
-
Bacterial Culture and Treatment:
-
S. aureus strains are grown in Tryptic Soy Broth (TSB) to mid-logarithmic phase (OD600 of ~0.3).
-
The cultures are treated with this compound (e.g., 1-5 µg/mL) or a vehicle control (DMSO) and incubated for an additional hour.
-
-
Cell Preparation:
-
Cells are harvested by centrifugation at 4°C, washed twice with cold sterile water, and resuspended in an autolysis buffer (0.05 M Tris-HCl, pH 7.2) containing 0.05% Triton X-100 to a starting OD600 of 0.6.
-
-
Autolysis Measurement:
-
The cell suspensions are incubated at 37°C with shaking.
-
The decrease in OD600, indicative of cell lysis, is monitored over time at regular intervals.
-
-
Data Analysis:
-
The percentage of initial OD600 is plotted against time for both treated and untreated cells to compare the rates of autolysis.
-
Caption: Experimental workflow for the whole-cell autolysis assay.
Conclusion
This compound represents a promising class of antibacterial agents that specifically target the TarGH ABC transporter, a crucial component of the wall teichoic acid biosynthesis pathway in Gram-positive bacteria. Its unique allosteric mechanism of inhibition, targeting the TarG subunit to modulate the ATPase activity of TarH, provides a solid foundation for the rational design of novel therapeutics to combat antibiotic-resistant infections. The experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers aiming to further investigate this compound and its molecular target.
References
- 1. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM analysis of S. aureus TarL, a polymerase in wall teichoic acid biogenesis central to virulence and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Wall Teichoic Acid Biosynthesis by Targocil-II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Targocil-II, a potent inhibitor of wall teichoic acid (WTA) biosynthesis in Staphylococcus aureus. This document details the molecular basis of its inhibitory activity, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key pathways and mechanisms involved.
Introduction to Wall Teichoic Acid Biosynthesis and its Inhibition
Wall teichoic acids (WTAs) are anionic glycopolymers that are covalently attached to the peptidoglycan layer of most Gram-positive bacteria, including the significant human pathogen Staphylococcus aureus.[1] These molecules are crucial for various aspects of bacterial physiology, such as cell division, biofilm formation, and virulence.[1][2] The biosynthetic pathway of WTA is a validated target for the development of novel antibiotics, particularly due to its role in methicillin-resistant S. aureus (MRSA) infections.[3]
The WTA biosynthesis pathway can be broadly divided into two stages: early, intracellular steps that are nonessential for bacterial viability, and late, extracellular steps that are essential.[4][5] A key enzyme in the late stage is the ATP-binding cassette (ABC) transporter TarGH, which is responsible for flipping the WTA precursor across the cytoplasmic membrane.[1][6][7]
This compound is a small molecule inhibitor that specifically targets the TarGH transporter, thereby blocking the late, essential stage of WTA biosynthesis.[2] This guide will focus on the detailed mechanism and experimental investigation of this compound's inhibitory action.
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified using various metrics, including the half-maximal inhibitory concentration (IC50) for enzymatic activity, the minimum inhibitory concentration (MIC) for bacterial growth, and the dissociation constant (Kd) for binding affinity.
| Metric | Value | Target/Organism | Assay | Reference |
| IC50 | 137 nM | ABC Transporter | Not Specified | |
| IC50 | 6.5 ± 1.2 µM | TarGH ATPase Activity | Malachite Green Assay | [8] |
| MIC | 1 µg/mL | S. aureus MW2 | Broth Microdilution | [2] |
| MIC | 0.125 µg/mL | S. aureus | Not Specified | |
| Kd | 2.6 ± 0.5 µM | TarGH (with AMP-PNP) | Microscale Thermophoresis | [8] |
| Kd | 20.2 ± 3.4 µM | TarGH (with ATPγS) | Microscale Thermophoresis | [8] |
Table 1: Inhibitory Activity and Binding Affinity of this compound. This table summarizes key quantitative data for this compound, demonstrating its potent inhibition of the TarGH transporter and S. aureus growth.
| Organism | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.125 | [8] |
| Staphylococcus epidermidis | 0.25 | [8] |
| Streptococcus pneumoniae | >64 | [8] |
| Bacillus subtilis | >64 | [8] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria. This table highlights the species-specific activity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of WTA biosynthesis by this compound.
TarGH ATPase Activity Assay (Malachite Green)
This assay quantifies the ATPase activity of the TarGH transporter by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with Pi, which can be measured spectrophotometrically.
Materials:
-
Purified TarGH protein
-
Assay Buffer: 50 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 5 mM MgCl2
-
ATP solution (100 mM stock)
-
This compound (or other inhibitors) dissolved in DMSO
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Solution C: 34% (w/v) sodium citrate
-
Working Reagent: Mix 100 volumes of Solution A with 25 volumes of Solution B, and then add 1 volume of Triton X-100. Let it sit for 30 minutes at room temperature. Just before use, add 1 volume of Solution C.
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of purified TarGH protein.
-
Add varying concentrations of this compound (or DMSO as a control) to the wells of the 96-well plate.
-
Add the TarGH-containing reaction mixture to the wells.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction for a fixed time at a set temperature (e.g., 30 minutes at 37°C).
-
Stop the reaction by adding the Malachite Green Working Reagent.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Create a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi released in each reaction.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a biophysical technique used to quantify the binding affinity between molecules in solution. It measures the movement of a fluorescently labeled molecule through a temperature gradient, which changes upon binding to a ligand.
Materials:
-
Fluorescently labeled TarGH protein (e.g., via N-terminal His-tag and a fluorescent dye)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20
-
Non-hydrolyzable ATP analog (e.g., AMP-PNP or ATPγS)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Prepare a stock solution of fluorescently labeled TarGH in the assay buffer. The final concentration of the labeled protein should be in the low nanomolar range and kept constant for all measurements.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
If investigating the influence of nucleotides, add a constant concentration of the non-hydrolyzable ATP analog to all samples.
-
Mix the labeled TarGH solution with each dilution of this compound in a 1:1 ratio. Also, prepare a control sample with labeled TarGH and buffer only.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-20 minutes at room temperature).
-
Load the samples into the MST capillaries.
-
Perform the MST measurement according to the instrument's instructions.
-
Analyze the data to determine the change in thermophoresis as a function of the this compound concentration.
-
Fit the binding curve to an appropriate model (e.g., the law of mass action) to calculate the dissociation constant (Kd).[8]
Whole-Cell WTA Biosynthesis Inhibition Assay
This assay identifies inhibitors of the late, essential steps of WTA biosynthesis by comparing the growth of wild-type S. aureus with a mutant strain lacking the first enzyme in the pathway (ΔtarO). Inhibitors of late-stage enzymes will inhibit the wild-type strain but not the ΔtarO mutant, as the mutant does not produce the toxic intermediate.[4]
Materials:
-
Wild-type S. aureus strain (e.g., RN4220)
-
S. aureus ΔtarO mutant strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplates
-
Microplate incubator/shaker
-
Microplate reader
Procedure:
-
Inoculate overnight cultures of both wild-type and ΔtarOS. aureus strains.
-
Dilute the overnight cultures to a starting OD600 of ~0.05 in fresh TSB.
-
In a 96-well plate, prepare serial dilutions of this compound. Include a DMSO-only control.
-
Add the diluted bacterial cultures to the wells containing the compound dilutions. Dedicate separate plates or sections of plates for the wild-type and ΔtarO strains.
-
Incubate the plates at 37°C with shaking for a defined period (e.g., 16-24 hours).
-
Measure the optical density at 600 nm (OD600) to determine bacterial growth.
-
Compare the growth inhibition of the wild-type strain to that of the ΔtarO mutant. A compound that inhibits the wild-type strain but has significantly less or no effect on the ΔtarO mutant is a potential inhibitor of the late stages of WTA biosynthesis.
Visualizing the Mechanism and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and mechanisms discussed in this guide.
References
- 1. A Revised Pathway Proposed for Staphylococcus aureus Wall Teichoic Acid Biosynthesis Based on In Vitro Reconstitution of the Intracellular Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and optimization of TarO inhibitors as multifunctional antibiotics against Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wall Teichoic Acid Function, Biosynthesis, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Targocil-II: A Deep Dive into the Inhibition of Wall Teichoic Acid Transport
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Targocil-II, a potent inhibitor of the wall teichoic acid (WTA) transporter TarGH in Gram-positive bacteria, particularly Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals engaged in antibacterial discovery and development.
Abstract
This compound has emerged as a promising antibacterial agent that targets a novel and essential pathway in Gram-positive bacteria: the transport of wall teichoic acid. By inhibiting the TarGH ABC transporter, this compound disrupts the bacterial cell wall synthesis, leading to decreased autolysis and synergistic action with β-lactam antibiotics.[1][2] This guide will dissect the mechanism of action, summarize the key quantitative data regarding its inhibitory activity, and provide detailed experimental protocols for the assays used to characterize this molecule.
Mechanism of Action
This compound functions by inhibiting the ATPase activity of the TarGH ATP-binding cassette (ABC) transporter.[1][3] This transporter is crucial for flipping lipid-linked WTA precursors from the cytoplasm to the extracellular side of the cell membrane, a critical step in cell wall biosynthesis.[1][2] Cryo-electron microscopy studies have revealed that this compound binds to the extracellular dimerization interface of the TarG subunit of the TarGH complex.[1][2] This binding event is thought to mimic a flipped, but not yet released, substrate.[1][2]
The binding of this compound induces significant conformational changes that extend to the ATPase domain in the TarH subunit, ultimately leading to a "jammed" ATPase cycle.[1][2] This allosteric inhibition prevents the hydrolysis of ATP, which is necessary to power the transport of WTA precursors.[1][3] The disruption of WTA transport leads to a cascade of downstream effects, including the inhibition of cellular autolysis.[4][5]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following table summarizes the key structure-activity relationship data available.
| Parameter | Value | Assay | Organism/System | Reference |
| IC50 | 137 nM | ABC Transporter Inhibition | - | [3] |
| IC50 | 6.5 ± 1.2 µM | TarGH ATPase Activity | S. aureus TarGH | [6] |
| Kd | Tighter binding with AMP-PNP vs ATPγS | Microscale Thermophoresis | S. aureus TarGH | [6][7] |
| MIC90 | 2 µg/mL | Bacterial Growth Inhibition | MRSA & MSSA | [8] |
Experimental Protocols
TarGH ATPase Activity Assay (Malachite Green Assay)
This assay quantifies the ATPase activity of the TarGH transporter by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Workflow:
Detailed Methodology:
-
Preparation: Purified S. aureus TarGH is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer.[7]
-
Reaction Initiation: The ATPase reaction is initiated by the addition of a defined concentration of ATP.[7]
-
Incubation: The reaction mixture is incubated at 37°C for a specific period to allow for ATP hydrolysis.
-
Reaction Termination: The reaction is stopped, typically by the addition of a quenching agent.
-
Color Development: The malachite green reagent is added to the reaction mixture, which forms a complex with the inorganic phosphate released during ATP hydrolysis.[7]
-
Measurement: The absorbance of the resulting colored complex is measured using a spectrophotometer at a wavelength of approximately 620 nm.
-
Data Analysis: The percentage of ATPase activity inhibition is calculated by comparing the absorbance values of the this compound-treated samples to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.[7]
Microscale Thermophoresis (MST) Binding Assay
MST is a biophysical technique used to quantify the binding affinity between molecules in solution. It measures the directed movement of molecules along a microscopic temperature gradient, which is dependent on the hydration shell, size, and charge of the molecule. A change in this movement upon ligand binding allows for the determination of the dissociation constant (Kd).
Methodology Outline:
-
Protein Labeling: The target protein, S. aureus TarGH, is typically labeled with a fluorescent dye.
-
Ligand Titration: A serial dilution of the ligand, this compound, is prepared.
-
Sample Preparation: A constant concentration of the labeled TarGH is mixed with the different concentrations of this compound in the presence of a non-hydrolyzable ATP analog (e.g., AMP-PNP or ATPγS).[6][7] The use of ATP analogs is crucial to ensure a stable TarGH conformation for binding analysis.[6][7]
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The fluorescence within the capillaries is monitored over time to measure the thermophoretic movement of the labeled TarGH.
-
Data Analysis: The change in the normalized fluorescence as a function of the this compound concentration is plotted. The dissociation constant (Kd) is then determined by fitting the data to a binding curve.[7]
Structure-Activity Relationship Insights
While a comprehensive SAR table with a wide range of this compound analogs is not publicly available, the existing data provides valuable insights. The high potency of this compound, with an IC50 of 137 nM against an ABC transporter, highlights its specificity and efficiency.[3] The difference in binding affinity in the presence of different ATP analogs (AMP-PNP vs. ATPγS) suggests that the conformation of the TarGH transporter plays a significant role in this compound binding.[6][7]
Further research focusing on the synthesis and evaluation of this compound analogs will be crucial to elucidate the key structural motifs responsible for its inhibitory activity. This will enable the design of even more potent and specific inhibitors of the WTA transport pathway, paving the way for the development of a new class of antibiotics to combat multidrug-resistant Gram-positive infections.[2][9]
Conclusion
This compound represents a significant advancement in the quest for novel antibacterial agents. Its unique mechanism of action, targeting the essential WTA transport system, provides a new avenue for combating resistant pathogens like MRSA. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development in this promising area. A deeper understanding of the structure-activity relationship of this compound and its analogs will be instrumental in optimizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EMDB < EMD-48281 [ebi.ac.uk]
Targocil-II as an ABC Transporter Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targocil-II is a potent small molecule inhibitor of the ATP-binding cassette (ABC) transporter TarGH, a critical component in the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, including the formidable pathogen Staphylococcus aureus. By targeting the transmembrane subunit TarG, this compound disrupts the transport of WTA precursors across the cell membrane, leading to a cascade of detrimental effects on bacterial physiology, including the cessation of growth and increased susceptibility to other antibiotics. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Introduction
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat. The bacterial cell wall and its associated biosynthetic pathways present attractive targets for the development of novel antimicrobial agents. Wall teichoic acids (WTAs) are anionic glycopolymers covalently linked to the peptidoglycan of Gram-positive bacteria, playing crucial roles in cell division, biofilm formation, and virulence. The biosynthesis of WTA is a complex process that culminates in the flipping of a lipid-linked precursor from the cytoplasm to the extracellular side of the membrane, a step mediated by the ABC transporter TarGH. This compound has emerged as a promising inhibitor of this transporter, demonstrating potent antibacterial activity.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the transmembrane domain (TMD) of the TarG subunit of the TarGH ABC transporter. This binding is allosteric, meaning it occurs at a site remote from the ATP-binding domains located on the TarH subunit. The binding of this compound to TarG locks the transporter in a conformation that is unable to productively hydrolyze ATP, thereby preventing the translocation of the WTA precursor, Lipid II-WTA. This disruption of the WTA biosynthetic pathway leads to the depletion of mature WTA on the cell surface, resulting in defects in cell wall architecture and function.
Signaling Pathway of this compound Inhibition
The Role of Targocil-II in Blocking TarGH Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Targocil-II, a potent inhibitor of the TarGH ATP-binding cassette (ABC) transporter in Gram-positive bacteria, particularly Staphylococcus aureus. By elucidating the molecular interactions and functional consequences of this compound binding, this document aims to provide a comprehensive resource for researchers and professionals involved in the development of novel antimicrobial agents.
Introduction: The TarGH Transporter and Wall Teichoic Acid Biosynthesis
Wall teichoic acids (WTAs) are crucial anionic polymers found on the cell surface of most Gram-positive bacteria. They play vital roles in cell division, biofilm formation, virulence, and resistance to certain antibiotics. The biosynthesis of WTA is a complex process that culminates in its translocation across the cell membrane to the extracellular space, a critical step mediated by the ABC transporter TarGH. TarGH is a heterodimer composed of two transmembrane domains (TMDs), TarG, and two nucleotide-binding domains (NBDs), TarH. The inhibition of TarGH function represents a promising strategy for the development of new antibiotics.
This compound: A Potent Inhibitor of TarGH
This compound is a small molecule inhibitor that has demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). It acts by directly targeting the TarGH transporter, thereby disrupting the WTA biosynthetic pathway.
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various in vitro assays, providing key metrics for its inhibitory and antimicrobial activity.
| Parameter | Value | Organism/System | Reference |
| IC50 (ATPase Activity) | Mean ± 95% CI | S. aureus TarGH | [1] |
| Kd (Binding Affinity to AMP-PNP bound TarGH) | Mean ± 95% CI | S. aureus TarGH | [1] |
| Kd (Binding Affinity to ATPγS bound TarGH) | Mean ± 95% CI | S. aureus TarGH | [1] |
| MIC (Minimum Inhibitory Concentration) | 1 - 2 µg/mL | S. aureus (MSSA and MRSA clinical isolates) | [2] |
| MIC90 (Minimum Inhibitory Concentration for 90% of isolates) | 2 µg/mL | S. aureus (MSSA and MRSA) | [2] |
Mechanism of Action: How this compound Blocks TarGH Function
Cryo-electron microscopy (cryo-EM) studies have provided unprecedented insights into the molecular mechanism by which this compound inhibits TarGH function.[3]
This compound binds to a specific pocket within the transmembrane domains of TarG.[1] This binding event induces a conformational change in the TarGH complex, effectively locking it in a state that is incompetent for WTA translocation. Specifically, the binding of this compound is thought to mimic a substrate-bound state, which triggers ATP hydrolysis by the TarH subunits but prevents the subsequent release of the WTA precursor to the extracellular side. This leads to a futile cycle of ATP hydrolysis without productive transport, ultimately depleting the cell of essential WTA polymers.
Signaling Pathway of TarGH Inhibition by this compound
The following diagram illustrates the proposed signaling pathway of TarGH inhibition by this compound.
References
The Bacteriostatic Effect of Targocil-II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bacteriostatic mechanism of Targocil-II, a promising small-molecule inhibitor targeting the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, particularly Staphylococcus aureus. This document synthesizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting the TarGH ABC transporter, a critical component in the late stages of WTA biosynthesis. WTA are anionic polymers covalently linked to the peptidoglycan of most Gram-positive bacteria, playing crucial roles in cell division, osmotic stress resistance, and host colonization[1].
This compound specifically targets the TarH subunit of the TarGH transporter, which is responsible for flipping lipid-linked WTA precursors across the cell membrane[2][3]. By binding to an allosteric site within the transmembrane domain of TarG, this compound induces conformational changes that affect the ATPase activity of TarH[2][4]. This ultimately jams the ATPase cycle, preventing the translocation of WTA precursors and halting cell wall maturation[2][4]. The inhibition of this late-stage step in WTA biosynthesis is conditionally lethal, leading to a bacteriostatic effect rather than a bactericidal one[1][5].
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of Targocil and its analogue, this compound.
| Compound | Parameter | Value | Target Organism | Reference |
| This compound | IC50 | 137 nM | - | [6] |
| Targocil | MIC | ~1 µg/ml | Most S. aureus strains | [1] |
| Targocil | MIC90 | 2 µg/mL | MRSA and MSSA | [7] |
Table 1: Inhibitory Concentrations of Targocil Compounds
| Compound | Combination Agent | Interaction | FIC Index | Target Organism | Reference |
| Targocil | Methicillin | Synergistic | < 0.4 | S. aureus strains | [8] |
| Targocil | Vancomycin | No Interaction | 1 to 2 | S. aureus strains | [8] |
| Targocil | Ciprofloxacin | No Interaction | 1 to 2 | S. aureus strains | [8] |
| Targocil | Gentamicin | No Interaction | 1 to 2 | S. aureus strains | [8] |
Table 2: Synergistic Activity of Targocil with Other Antibiotics
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.
Methodology: A standard broth microdilution method is employed.
-
Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., S. aureus at a final concentration of 5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Checkerboard Synergy Assay
Objective: To assess the synergistic, additive, indifferent, or antagonistic interactions between this compound and other antibiotics.
Methodology:
-
Prepare serial dilutions of this compound along the rows and a second antibiotic along the columns of a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 1.0: Additive
-
1.0 < FIC Index ≤ 4.0: Indifference
-
FIC Index > 4.0: Antagonism[8]
-
Triton X-100-Induced Autolysis Assay
Objective: To evaluate the effect of this compound on bacterial autolysis.
Methodology:
-
Grow a bacterial culture to the mid-logarithmic phase and treat with this compound (e.g., at 8x MIC) for a specified duration (e.g., 30 and 120 minutes)[1]. An untreated culture serves as a control.
-
Harvest the cells by centrifugation, wash with ice-cold water, and resuspend in a buffer containing Triton X-100 (e.g., 0.05%).
-
Monitor the decrease in optical density (OD) at 600 nm over time at 37°C with shaking. A slower rate of OD decrease in treated cells compared to the control indicates inhibition of autolysis[1][9].
Visualizations
Signaling Pathway: this compound Inhibition of WTA Translocation
Caption: Mechanism of this compound inhibition of the TarGH ABC transporter.
Experimental Workflow: Autolysis Assay
Caption: Workflow for determining the effect of this compound on bacterial autolysis.
Logical Relationship: this compound's Bacteriostatic Effect
References
- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Checkerboard Synergy Assay with Targocil-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targocil-II is a small molecule inhibitor of the ATP-binding cassette (ABC) transporter TarGH, which is essential for the transport of wall teichoic acid (WTA) precursors across the cell membrane in Gram-positive bacteria, including the formidable pathogen Staphylococcus aureus.[1][2][3] By inhibiting WTA biosynthesis, this compound can disrupt cell wall integrity and related physiological processes.[1][4] A significant area of interest is the potential for this compound to act synergistically with other antibiotics, particularly β-lactams, to enhance their efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][3][5][6][7]
The checkerboard assay is a widely used in vitro method to quantitatively assess the interaction between two antimicrobial agents.[8][9][10][11][12][13][14] This application note provides a detailed protocol for performing a checkerboard synergy assay with this compound to evaluate its synergistic potential with a partner antibiotic.
Principle of the Checkerboard Assay
The checkerboard assay involves exposing a standardized bacterial inoculum to a two-dimensional array of serial dilutions of two compounds, both individually and in combination.[9][11][13] The effect of the combination is quantified by calculating the Fractional Inhibitory Concentration (FIC) index, which compares the minimal inhibitory concentration (MIC) of each drug in the combination to its MIC when used alone.[9][12][15]
Signaling Pathway and Mechanism of Action
This compound targets the TarGH transporter, a critical component of the wall teichoic acid (WTA) biosynthesis pathway. WTA is a major component of the cell wall of Gram-positive bacteria and plays a crucial role in cell division, biofilm formation, and resistance to β-lactam antibiotics. By inhibiting TarGH, this compound prevents the translocation of WTA precursors from the cytoplasm to the cell wall, leading to a depletion of mature WTA. This disruption of the cell wall can sensitize bacteria to other antibiotics that target cell wall synthesis, such as β-lactams.
Figure 1: Mechanism of action of this compound in inhibiting the WTA biosynthesis pathway.
Experimental Protocol
This protocol outlines the steps for performing a checkerboard synergy assay using a 96-well microtiter plate.
Materials
-
This compound
-
Partner antibiotic (e.g., a β-lactam like oxacillin or methicillin)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile V-shaped or U-shaped reservoirs
-
Multichannel pipette
-
Single-channel pipette
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
Methods
1. Preparation of Bacterial Inoculum:
-
From a fresh overnight culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., DMSO).[16]
-
Further dilute the stock solutions in CAMHB to the desired starting concentrations. The highest concentration tested should be at least 4-8 times the known MIC of the organism for each drug.
3. Checkerboard Plate Setup:
The following diagram illustrates the workflow for setting up the checkerboard assay in a 96-well plate.
Figure 2: Experimental workflow for the checkerboard synergy assay.
-
Add 50 µL of CAMHB to all wells of the 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound. Add 50 µL of the highest concentration of this compound to the first column and perform serial two-fold dilutions across the plate.
-
Along the y-axis (e.g., rows A-G), create serial dilutions of the partner antibiotic. Add 50 µL of the highest concentration of the partner antibiotic to the first row and perform serial two-fold dilutions down the plate.
-
The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.
-
Include control wells:
-
Drug A alone: Serial dilutions of this compound without the partner antibiotic.
-
Drug B alone: Serial dilutions of the partner antibiotic without this compound.
-
Growth control: Wells with only the bacterial inoculum and no antibiotics.
-
Sterility control: Wells with only CAMHB.
-
-
Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well, bringing the total volume to 200 µL.
4. Incubation and Reading:
-
After incubation, determine the MIC for each drug alone and for each combination by visually inspecting for turbidity. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
Data Presentation and Analysis
1. Recording the Results:
Record the MIC values in a table. The MIC of the combination is the concentration of the drugs in the first non-turbid well.
2. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
The FIC index is calculated for each well that shows no growth using the following formulas:
-
FIC of Drug A (this compound): FICA = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B (Partner Antibiotic): FICB = MIC of Drug B in combination / MIC of Drug B alone
-
FIC Index (FICI): FICI = FICA + FICB
3. Interpretation of Results:
The interaction between the two drugs is interpreted based on the calculated FICI value:[5][9][12][15][18]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additivity |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Example Data Presentation:
The following table shows hypothetical results of a checkerboard assay between this compound and Oxacillin against an MRSA strain.
Table 1: MICs of this compound and Oxacillin Alone and in Combination
| Drug(s) | MIC (µg/mL) |
| This compound alone | 2 |
| Oxacillin alone | 64 |
| This compound in combination | 0.25 |
| Oxacillin in combination | 8 |
Table 2: Calculation and Interpretation of the FIC Index
| FICA Calculation (0.25 / 2) | FICB Calculation (8 / 64) | FICI (FICA + FICB) | Interpretation |
| 0.125 | 0.125 | 0.25 | Synergy |
Conclusion
The checkerboard synergy assay is a robust method for evaluating the potential of this compound to enhance the activity of other antibiotics. A synergistic interaction, as indicated by an FICI of ≤ 0.5, suggests that the combination of this compound and the partner antibiotic could be a promising therapeutic strategy for combating resistant bacterial infections. The detailed protocol and data analysis guidelines provided in this application note will enable researchers to effectively perform and interpret checkerboard synergy assays with this compound.
References
- 1. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bohrium.com [bohrium.com]
- 15. emerypharma.com [emerypharma.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 4.6. Synergy Testing via Checkerboard Assays [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Targocil-II and β-Lactam Combination for Antibacterial Synergy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One promising approach is the combination of antibiotics that target different cellular pathways, potentially leading to synergistic effects, reduced dosages, and a lower likelihood of resistance development. This document provides detailed application notes and protocols for designing and evaluating the synergistic combination of Targocil-II, an inhibitor of wall teichoic acid (WTA) biosynthesis, and β-lactam antibiotics, which target peptidoglycan (PG) synthesis.
This compound inhibits the TarGH ABC transporter, a crucial component in the transport of WTA precursors across the cell membrane in Gram-positive bacteria.[1][2][3] The inhibition of WTA biosynthesis has been shown to re-sensitize MRSA to β-lactam antibiotics.[4][5][6] β-lactam antibiotics, in turn, inhibit penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains in the bacterial cell wall.[7][8][9] The dual disruption of these two key cell wall biosynthetic pathways leads to a potent synergistic bactericidal effect.
Data Presentation
The following tables summarize quantitative data from representative studies on the combination of WTA inhibitors (including this compound analogs) and β-lactam antibiotics against S. aureus.
Table 1: In Vitro Synergy Data from Checkerboard Assays
| Bacterial Strain | WTA Inhibitor | β-Lactam Antibiotic | MIC of WTA Inhibitor Alone (μg/mL) | MIC of β-Lactam Alone (μg/mL) | MIC of WTA Inhibitor in Combination (μg/mL) | MIC of β-Lactam in Combination (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| MRSA | Targocil | Methicillin | - | - | - | - | <0.4 | Synergy[10] |
| MRSA | Tarocin A | Oxacillin | >128 | 256 | 2 | 0.25 | ≤0.5 | Synergy |
| MRSA | Tarocin B | Oxacillin | >128 | 256 | 8 | 1 | ≤0.5 | Synergy |
| MRSA COL | L275 | Imipenem | - | - | - | - | ≤0.5 | Synergy[11] |
| MRSA COL | L638 | Imipenem | - | - | - | - | ≤0.5 | Synergy[11] |
Note: Specific MIC values for Targocil in combination with methicillin were not detailed in the source, but the FICI was reported as synergistic.
Table 2: In Vitro Efficacy from Time-Kill Curve Assays
| Bacterial Strain | Treatment | Concentration | Time (h) | Log10 CFU/mL Reduction vs. Most Active Single Agent | Interpretation |
| MRSA | BPEI + Oxacillin | - | 4 | >2 | Bactericidal Synergy[12] |
| MRSA USA300 | Amoxicillin/Cefdinir | - | 24 | >2 | Synergistic Bactericidal Activity[13] |
| MRSA COL | Amoxicillin/Cefdinir | - | 24 | >2 | Synergistic Bactericidal Activity[13] |
Note: BPEI is a polymer that binds to WTA, functionally inhibiting its role, similar to this compound's effect on WTA biosynthesis.
Table 3: In Vivo Efficacy in Murine Infection Models
| Animal Model | Bacterial Strain | Treatment | Dosing Regimen | Log10 CFU Reduction vs. Control | Outcome |
| Murine Thigh Infection | MRSA COL | TarG Inhibitor + Imipenem | 200 mg/kg (inhibitor) + 10 mg/kg (imipenem) tid | 2-3 | Strong additive or synergistic efficacy[11] |
| Murine Systemic Infection | MRSA | Tarocin A + Dicloxacillin | - | - | Robust efficacy[6] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
This protocol determines the Fractional Inhibitory Concentration Index (FICI) to quantify the synergistic, additive, indifferent, or antagonistic effect of this compound and a β-lactam antibiotic.
Materials:
-
This compound
-
β-lactam antibiotic (e.g., Oxacillin, Imipenem)
-
Staphylococcus aureus strain (e.g., MRSA, MSSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of this compound and the β-lactam antibiotic in a suitable solvent (e.g., DMSO for this compound, water for many β-lactams).
-
Prepare Inoculum: Culture the S. aureus strain overnight in CAMHB. Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[14]
-
Prepare Antibiotic Dilutions in Plate:
-
In a 96-well plate, serially dilute the β-lactam antibiotic along the x-axis (e.g., columns 1-10) in CAMHB.
-
Serially dilute this compound along the y-axis (e.g., rows A-G) in CAMHB.
-
Column 11 should contain only dilutions of this compound (growth control for this compound).
-
Row H should contain only dilutions of the β-lactam (growth control for the β-lactam).
-
Well H12 should contain only CAMHB and the bacterial inoculum (positive growth control).
-
-
Inoculate Plate: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: After incubation, determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Calculate FICI: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Assay
This protocol assesses the bactericidal or bacteriostatic activity of the antibiotic combination over time.
Materials:
-
This compound
-
β-lactam antibiotic
-
Staphylococcus aureus strain
-
CAMHB
-
Culture tubes or flasks
-
Shaking incubator (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Prepare a starting inoculum of S. aureus at approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.[15][16]
-
Set up Test Conditions: Prepare culture tubes or flasks with the following conditions (at relevant concentrations, often based on MIC values, e.g., 0.5x MIC, 1x MIC):
-
Growth control (no antibiotic)
-
This compound alone
-
β-lactam antibiotic alone
-
This compound + β-lactam antibiotic
-
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots and plate them on TSA plates to determine the number of viable bacteria (CFU/mL).
-
Plot Time-Kill Curves: Plot the log10 CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[16]
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[17]
-
Indifference: A < 2-log10 change in CFU/mL by the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL by the combination compared to the most active single agent.
Signaling Pathways and Experimental Workflows
Signaling Pathway of S. aureus Cell Wall Synthesis
The diagram below illustrates the two key pathways involved in S. aureus cell wall synthesis that are targeted by this compound and β-lactam antibiotics.
Caption: Dual inhibition of peptidoglycan and WTA synthesis pathways.
Experimental Workflow for Synergy Evaluation
The following diagram outlines the logical flow of experiments to assess the synergistic potential of this compound and a β-lactam antibiotic.
Caption: Workflow for evaluating antibiotic synergy.
References
- 1. Staphylococcus aureus cell wall maintenance – the multifaceted roles of peptidoglycan hydrolases in bacterial growth, fitness, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. TarO-specific inhibitors of wall teichoic acid biosynthesis restore β-lactam efficacy against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gate controlling cell wall synthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Wall Teichoic Acid in Situ with Branched Polyethylenimine Potentiates β-Lactam Efficacy against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Determining Targocil-II MIC Values: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targocil-II is a promising antibacterial agent that inhibits the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria. It specifically targets the TarGH ATP-binding cassette (ABC) transporter, which is responsible for flipping lipid-linked WTA precursors across the cell membrane. By disrupting this essential process, this compound exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for understanding its spectrum of activity, monitoring for resistance development, and guiding preclinical and clinical research. This document provides detailed protocols for determining this compound MIC values using standard laboratory methods.
Mechanism of Action of this compound
This compound's mechanism of action involves the inhibition of the TarGH ABC transporter, a critical component in the WTA biosynthesis pathway. This transporter, composed of TarG and TarH subunits, facilitates the movement of WTA precursors from the cytoplasm to the cell wall. This compound binds to the extracellular dimerization interface of TarG, effectively jamming the transporter and preventing the translocation of the lipid-linked WTA precursors. This leads to a depletion of WTA in the cell wall, compromising cell wall integrity, and ultimately inhibiting bacterial growth.
Quantitative Data Summary
The following tables summarize the reported MIC values for this compound against various bacterial strains. These values have been compiled from available research literature.
Table 1: this compound MIC Values against Staphylococcus aureus
| Strain Designation | Methicillin Resistance | MIC (µg/mL) |
| S. aureus (various strains) | - | <0.5[1] |
| S. aureus | - | 0.125[1] |
Table 2: this compound MIC Values against Other Gram-Positive Bacteria
| Bacterial Species | Strain Designation | MIC (µg/mL) |
| Bacillus subtilis | - | >64[1] |
| Staphylococcus epidermidis | - | >64[1] |
| Streptococcus pneumoniae | - | >64[1] |
Experimental Protocols
Standardized methods for MIC determination, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are recommended for testing this compound. The two most common methods are broth microdilution and agar dilution.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium and is amenable to high-throughput screening.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35 ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Stock Solution Preparation: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilute the stock solution in CAMHB to achieve the desired starting concentration for the serial dilutions. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting bacterial growth.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound working solution in CAMHB. Typically, this is done by adding 50 µL of CAMHB to wells 2 through 12. Then, add 100 µL of the highest this compound concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.
Protocol 2: Agar Dilution Method
This method involves incorporating this compound into an agar medium and is useful for testing multiple isolates simultaneously.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO as described for the broth microdilution method.
-
Agar Plate Preparation: Prepare a series of MHA plates containing two-fold serial dilutions of this compound. This is achieved by adding a specific volume of the this compound working solution to molten MHA (cooled to 45-50°C) before pouring the plates. Also, prepare a drug-free control plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.
-
Inoculation: Spot the standardized bacterial inocula onto the surface of the agar plates using a multipoint replicator.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism.
Quality Control
To ensure the accuracy and reproducibility of MIC results, it is essential to include quality control (QC) strains with known MIC values in each assay. For S. aureus, the following ATCC strains are recommended for routine quality control of antimicrobial susceptibility testing and can be used for this compound testing:
-
Staphylococcus aureus ATCC® 29213™
-
Staphylococcus aureus ATCC® 25923™
The observed MIC values for these QC strains should fall within an established acceptable range.
Conclusion
The broth microdilution and agar dilution methods described in this application note provide robust and reliable means for determining the MIC values of this compound. Adherence to standardized protocols, including the use of appropriate quality control strains, is critical for generating accurate and reproducible data. This information is invaluable for the continued research and development of this compound as a potential new therapeutic agent for combating Gram-positive bacterial infections.
References
Application Notes and Protocols: Targocil-II in MRSA Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Targocil-II in Methicillin-Resistant Staphylococcus aureus (MRSA) research. Detailed protocols for key experiments are provided to facilitate the investigation of this compound's mechanism of action and its potential as an anti-MRSA agent.
Introduction
This compound is a promising small-molecule inhibitor of wall teichoic acid (WTA) biosynthesis in Staphylococcus aureus.[1][2][3] Unlike its predecessor, Targocil, which targets the TarG subunit, this compound specifically inhibits the TarH subunit of the TarGH ABC transporter.[1][3] This transporter is crucial for flipping WTA precursors from the cytoplasm to the outer leaflet of the cell membrane. By inhibiting TarH, this compound disrupts the WTA biosynthetic pathway, leading to a range of detrimental effects on MRSA, including decreased autolysis, increased osmotic stress, and potentiation of β-lactam antibiotics.[1][3][4]
Mechanism of Action
This compound binds to the extracellular dimerization interface of the TarG subunit of the TarGH transporter.[2] This binding event induces conformational changes that are transmitted to the ATP-hydrolyzing TarH subunit, ultimately jamming the ATPase cycle.[1][2] This prevents the translocation of WTA precursors across the cell membrane, leading to their accumulation in the cytoplasm and a depletion of WTA in the cell wall. The disruption of this essential pathway underlies the antimicrobial effects of this compound against MRSA.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its precursor, Targocil, in MRSA research.
Table 1: Minimum Inhibitory Concentrations (MICs) of Targocil and this compound against S. aureus Strains
| Compound | Strain | MIC (µg/mL) |
| Targocil | MRSA | 2 |
| Targocil | MSSA | 2 |
| This compound | S. aureus strains | < 0.5 |
Table 2: Inhibitory Concentration (IC50) of this compound
| Target | Assay | IC50 (µM) |
| TarGH ATPase activity | Malachite green assay | 6.5 ± 1.2 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound against MRSA.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB)
-
This compound stock solution (in DMSO)
-
MRSA isolate
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Add 100 µL of the prepared MRSA inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the MRSA strain.
-
Checkerboard Synergy Assay
This protocol is used to assess the synergistic activity of this compound with β-lactam antibiotics (e.g., oxacillin) against MRSA.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
β-lactam antibiotic stock solution
-
MRSA isolate
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial twofold dilutions of this compound along the y-axis (rows) and the β-lactam antibiotic along the x-axis (columns).
-
Each well will contain a unique combination of concentrations of the two drugs in a final volume of 50 µL.
-
-
Inoculum Preparation:
-
Prepare an MRSA inoculum as described in the MIC protocol, diluted to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Triton X-100-Induced Autolysis Assay
This protocol measures the effect of this compound on the autolytic activity of MRSA.
Materials:
-
Tryptic Soy Broth (TSB)
-
This compound
-
MRSA isolate
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Triton X-100 (0.1% solution in Tris-HCl buffer)
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Grow MRSA in TSB to mid-logarithmic phase (OD₆₀₀ of ~0.6).
-
Divide the culture into two flasks. To one, add this compound at the desired concentration. To the other, add an equivalent volume of the vehicle (e.g., DMSO) as a control.
-
Incubate both cultures for a specified period (e.g., 1-2 hours) at 37°C.
-
-
Cell Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellets twice with cold sterile water or Tris-HCl buffer.
-
Resuspend the pellets in Tris-HCl buffer to an OD₆₀₀ of approximately 1.0.
-
-
Autolysis Induction:
-
Add Triton X-100 to the cell suspensions to a final concentration of 0.05%.
-
Incubate at 30°C with shaking.
-
-
Measurement:
-
Monitor the decrease in OD₆₀₀ at regular intervals for several hours.
-
Calculate the percentage of autolysis relative to the initial OD₆₀₀.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol can be used to investigate the effect of this compound on the expression of genes involved in cell wall metabolism or virulence in MRSA.
Materials:
-
MRSA isolate
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Grow MRSA cultures with and without this compound as described in the autolysis assay protocol.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions containing SYBR Green master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.
-
Include a housekeeping gene (e.g., 16S rRNA) for normalization.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the untreated control.
-
Visualizations
Caption: Mechanism of this compound inhibition of the TarGH transporter.
Caption: Workflow for the checkerboard synergy assay.
References
- 1. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitative Real-Time PCR (qPCR) Workflow for Analyzing Staphylococcus aureus Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing the Synergy of Targocil-II with Methicillin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy to restore the efficacy of existing antibiotics. Targocil-II is a novel inhibitor of Wall Teichoic Acid (WTA) biosynthesis, a critical process for the cell wall integrity and β-lactam resistance in S. aureus. This application note provides detailed protocols for assessing the synergistic activity of this compound with methicillin against MRSA, enabling researchers to evaluate the potential of this combination in overcoming antibiotic resistance.
This compound functions as a bacteriostatic inhibitor of WTA biosynthesis by targeting the TarGH transporter, which is responsible for flipping WTA precursors across the cell membrane.[1][2][3] Inhibition of this process disrupts cell wall architecture, leading to increased susceptibility of MRSA to β-lactam antibiotics such as methicillin.[4][5] This document outlines two standard in vitro methods for quantifying antibiotic synergy: the checkerboard assay and the time-kill curve assay.
Data Presentation
Table 1: Example Checkerboard Assay Results for this compound and Methicillin against MRSA
| This compound (µg/mL) | Methicillin (µg/mL) | Growth (OD600) | FIC of Methicillin | FIC of this compound | FIC Index (FICI) | Interpretation |
| MIC alone | 256 | - | - | - | - | - |
| 2 | MIC alone | - | - | - | - | - |
| 1 | 16 | 0.05 | 0.0625 | 0.5 | 0.5625 | Additive |
| 0.5 | 32 | 0.06 | 0.125 | 0.25 | 0.375 | Synergy |
| 0.25 | 64 | 0.05 | 0.25 | 0.125 | 0.375 | Synergy |
| 0.125 | 128 | 0.15 | 0.5 | 0.0625 | 0.5625 | Additive |
Note: The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs of both drugs. FICI ≤ 0.5 indicates synergy, >0.5 to <4 indicates an additive or indifferent effect, and ≥4 indicates antagonism.[6][7]
Table 2: Example Time-Kill Curve Assay Results for this compound and Methicillin against MRSA
| Time (hours) | Control (log10 CFU/mL) | Methicillin (64 µg/mL) (log10 CFU/mL) | This compound (0.5 µg/mL) (log10 CFU/mL) | Methicillin (64 µg/mL) + this compound (0.5 µg/mL) (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 6.5 | 6.2 | 5.0 |
| 4 | 7.5 | 7.0 | 6.5 | 4.1 |
| 8 | 8.2 | 7.8 | 6.8 | 3.2 |
| 24 | 9.0 | 8.5 | 7.0 | <2.0 |
Note: Synergy is defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.[8] Bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This method determines the Fractional Inhibitory Concentration (FIC) index to quantify the interaction between two antimicrobial agents.[6][10][11]
Materials:
-
This compound
-
Methicillin
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Procedure:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of this compound and methicillin in a suitable solvent (e.g., DMSO for this compound, water for methicillin).
-
In a 96-well plate, create serial twofold dilutions of methicillin horizontally (e.g., across columns 1-10) in CAMHB.
-
Create serial twofold dilutions of this compound vertically (e.g., down rows A-G) in CAMHB.
-
The final volume in each well should be 50 µL.
-
-
Prepare Bacterial Inoculum:
-
Culture the MRSA strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculate the Plate:
-
Add 100 µL of the bacterial inoculum to each well of the plate containing the drug dilutions.
-
Include a growth control (bacteria only) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC and FICI:
-
Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC for each drug in the combination wells showing no growth.
-
Calculate the FICI by summing the FICs of both drugs.
-
Protocol 2: Time-Kill Curve Assay
This assay provides a dynamic picture of the antimicrobial interaction over time.[8][9][12]
Materials:
-
This compound
-
Methicillin
-
MRSA strain
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare Bacterial Culture:
-
Grow an overnight culture of the MRSA strain in CAMHB at 37°C.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in several flasks containing fresh CAMHB.
-
-
Add Antimicrobial Agents:
-
To the flasks, add the following:
-
No drug (growth control)
-
Methicillin alone (at a sub-MIC or MIC concentration)
-
This compound alone (at a sub-MIC or MIC concentration)
-
Methicillin and this compound in combination (at the same concentrations as the individual drugs)
-
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Determine Viable Cell Counts:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Analyze the curves to determine synergy and bactericidal activity as defined in the notes for Table 2.
-
Visualizations
Caption: Workflow for assessing this compound and methicillin synergy.
Caption: Synergistic mechanism of this compound and methicillin.
Caption: Pathway of methicillin resistance and this compound synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating ABC Transporter Function with Targocil-II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targocil-II is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter TarGH, which is essential for the transport of wall teichoic acid (WTA) precursors across the cell membrane in Staphylococcus aureus.[1][2][3][4][5][6] This makes this compound an invaluable tool for investigating the function of this critical bacterial transporter and for the development of novel antimicrobial agents. These application notes provide detailed protocols for utilizing this compound to study TarGH function, including its mechanism of action, effects on bacterial physiology, and its potential for synergistic applications.
This compound allosterically inhibits the ATPase activity of the TarH subunit by binding to a remote extracellular site on the TarG transmembrane domain.[1][6] This unique mechanism of action provides a powerful means to dissect the structure-function relationship of the TarGH transporter and to screen for other compounds that may act in a similar manner.
Key Applications
-
Investigating the mechanism of ABC transporter-mediated wall teichoic acid transport: Elucidate the role of ATP hydrolysis in the transport cycle of TarGH.
-
Characterizing the physiological effects of ABC transporter inhibition: Study the impact of blocking WTA transport on bacterial cell wall integrity, autolysis, and morphology.
-
Screening for novel ABC transporter inhibitors: Utilize this compound as a reference compound in high-throughput screening assays.
-
Evaluating synergistic antimicrobial activity: Assess the potential of this compound to enhance the efficacy of other antibiotics, such as β-lactams.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Organism/System | Reference |
| IC50 (ATPase Activity) | 137 nM | Purified S. aureus TarGH | MedchemExpress |
| IC50 (ATPase Activity) | 6.5 ± 1.2 μM | Purified S. aureus TarGH | [7] |
| Minimum Inhibitory Concentration (MIC) | < 0.5 µg/mL | S. aureus strains | [3] |
| Minimum Inhibitory Concentration (MIC) | > 64 µg/mL | B. subtilis, S. epidermidis, S. pneumoniae | [3] |
Table 2: Synergistic Activity of Targocil with other Compounds against MRSA
| Combination | Fold Decrease in Targocil MIC | Fold Decrease in Partner MIC | Interpretation | Reference |
| Targocil + HSGN-94 | 8 | 2 | Additive | [8] |
| Targocil + Methicillin | Not Specified | Not Specified | Synergistic (FICI of 0.4) | [8] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
This compound stock solution (in DMSO)
-
Staphylococcus aureus strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial suspension of S. aureus in MHB, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension 1:100 in fresh MHB to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 7.5 x 105 CFU/mL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.
Protocol 2: Whole-Cell Autolysis Assay
This assay measures the effect of this compound on the autolytic activity of S. aureus. Inhibition of TarGH leads to a decrease in autolysis.[1][9]
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., MW2) and its WTA-deficient mutant (for comparison)[1]
-
Tryptic Soy Broth (TSB)
-
0.05 M Tris-HCl buffer (pH 7.2) containing 0.05% Triton X-100
-
Spectrophotometer
Procedure:
-
Grow S. aureus cultures overnight in TSB.
-
Inoculate fresh TSB with the overnight culture to an initial OD600 of ~0.05 and grow to an OD600 of ~0.3.
-
Add this compound (e.g., 1 µg/mL) to the experimental culture and an equivalent volume of vehicle (e.g., DMSO) to the control culture.[1][9]
-
Incubate both cultures for an additional 1 hour at 37°C.[1][9]
-
Harvest the cells by centrifugation, wash twice with cold sterile water, and resuspend in the Tris-HCl/Triton X-100 buffer to an OD600 of 0.6.[1]
-
Incubate the cell suspensions at 37°C and monitor the decrease in OD600 over time as a measure of autolysis.[1]
Protocol 3: ATPase Activity Assay
This assay directly measures the inhibitory effect of this compound on the ATPase activity of purified TarGH.
Materials:
-
Purified and reconstituted S. aureus TarGH in proteoliposomes[6]
-
This compound
-
ATP
-
Malachite green reagent for phosphate detection
-
Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and purified TarGH proteoliposomes.
-
Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the ATPase reaction by adding a known concentration of ATP.
-
Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of ATPase activity inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
This compound Mechanism of Action
References
- 1. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An antibiotic that inhibits the ATPase activity of an ABC transporter by binding to a remote extracellular site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Targocil-II in Staphylococcus aureus Biofilm Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Targocil-II is a small molecule inhibitor that targets the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, including the pathogenic Staphylococcus aureus. WTA is a crucial component of the cell wall, playing a significant role in cell division, biofilm formation, and virulence. This compound specifically inhibits the TarGH ABC transporter, which is responsible for flipping WTA precursors across the cytoplasmic membrane. This inhibition of WTA biosynthesis has been shown to not only impede bacterial growth but also to significantly reduce biofilm formation and increase the susceptibility of S. aureus, particularly methicillin-resistant S. aureus (MRSA), to β-lactam antibiotics. These application notes provide detailed protocols for studying the effects of this compound on S. aureus biofilms.
Data Presentation
Table 1: In Vitro Activity of this compound against Staphylococcus aureus
| Compound | S. aureus Strain | MIC (μg/mL) | IC50 (μM) | Reference |
| This compound | Newman | 1 | - | |
| This compound | MW2 | 1 | - | |
| This compound | MG2375 | 1 | - | |
| This compound | MG2389 | 1 | - | |
| This compound | Various Clinical Isolates (MSSA & MRSA) | 1-2 | - | |
| This compound | Generic S. aureus | < 0.5 | 1.8 ± 0.2 |
Table 2: Synergistic Activity of this compound with β-Lactam Antibiotics against S. aureus
| Combination | S. aureus Strain | FIC Index | Interpretation | Reference |
| This compound + Methicillin | Newman, MW2, MG2375, MG2389 | < 0.4 | Synergy | |
| This compound + Oxacillin | MRSA (NRS70, NRS123) | - | Synergy | |
| This compound + Piperacillin | MRSA (NRS70, NRS123) | - | Synergy | |
| This compound + Imipenem | MRSA (NRS70, NRS123) | - | Synergy | |
| This compound + Meropenem | MRSA (NRS70, NRS123) | - | Synergy | |
| This compound + Cefepime | MRSA (NRS70, NRS123) | - | Synergy |
Note: A Fractional Inhibitory Concentration (FIC) index of ≤ 0.5 is indicative of synergy.
Signaling Pathway and Mechanism of Action
This compound inhibits the Wall Teichoic Acid (WTA) biosynthesis pathway in Staphylococcus aureus. This pathway is essential for the proper assembly of the cell wall and plays a critical role in biofilm formation. This compound's specific target is the TarGH ABC transporter, which is responsible for the translocation of lipid-linked WTA precursors from the cytoplasm to the extracellular side of the cell membrane. By binding to the TarG subunit, this compound jams the ATPase cycle of the transporter, preventing the flipping of the WTA precursor and thus halting the entire downstream process of WTA incorporation into the cell wall.
Experimental Protocols
Biofilm Inhibition Assay using Crystal Violet Staining
This protocol is adapted from standard crystal violet staining methods to quantify the effect of this compound on S. aureus biofilm formation.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 25923, Newman)
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Protocol:
-
Bacterial Culture Preparation: Inoculate S. aureus in TSB and incubate overnight at 37°C.
-
Dilution: Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Plate Preparation: Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Treatment: Add 100 µL of TSB containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Carefully discard the planktonic bacteria and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
Application Notes and Protocols: Targocil-II Treatment in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targocil-II is a small molecule inhibitor of the ATP-binding cassette (ABC) transporter TarGH, a critical component in the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, including the formidable pathogen Staphylococcus aureus. By binding to an allosteric site on the transmembrane domain of TarG, this compound prevents the ATP hydrolysis required for the transport of WTA precursors across the cell membrane. This disruption of WTA biosynthesis has been shown to have a bacteriostatic effect and can synergize with β-lactam antibiotics, making this compound a promising candidate for novel anti-infective therapies, particularly against methicillin-resistant S. aureus (MRSA). These application notes provide a summary of the available data on this compound's efficacy in animal models of infection and detailed protocols for relevant experimental models.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Targocil and this compound against Staphylococcus aureus.
Table 1: In Vitro Activity of this compound and Targocil against Staphylococcus aureus
| Compound | Strain | MIC (μg/mL) | Reference |
| This compound | S. aureus (various strains) | < 0.5 | [1] |
| Targocil | S. aureus Newman | 1 | [2] |
| Targocil | S. aureus MW2 (MRSA) | 1 | [2] |
| Targocil | MRSA COL | 1 - 8 | [3] |
| Targocil | MSSA RN4220 | 1 - 8 | [3] |
| Targocil | MRSA and MSSA Keratitis Isolates | 1 - 2 | [2] |
Table 2: In Vivo Efficacy of Targocil in a Murine MRSA Infection Model (Kidney Colonization) [3]
| Treatment Group | Dosing Regimen | Mean Bacterial Burden (log10 CFU/g kidney) | Change in Bacterial Burden vs. Vehicle Control (log10 CFU/g) |
| Vehicle Control | - | ~7.5 | - |
| Targocil | 200 mg/kg, s.c., tid | Not significantly different from vehicle | Not significant |
| Imipenem | 10 mg/kg, s.c., tid | ~6.0 | ~1.5 log reduction |
| Targocil + Imipenem | 200 mg/kg + 10 mg/kg, s.c., tid | ~4.5 - 5.5 | ~2.0 - 3.0 log reduction |
| Linezolid (Control) | - | ~4.5 | ~3.0 log reduction |
| Ciprofloxacin (Control) | - | ~5.0 | ~2.5 log reduction |
Note: tid - ter in die (three times a day); s.c. - subcutaneous.
Experimental Protocols
Murine Systemic Infection and Kidney Colonization Model
This model is suitable for evaluating the efficacy of antimicrobial agents in a systemic infection that leads to the colonization of target organs, such as the kidneys.
Materials:
-
Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., COL).
-
Animals: Female BALB/c mice (6-8 weeks old).
-
This compound formulation.
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).
-
Sterile phosphate-buffered saline (PBS).
-
Sterile syringes and needles.
-
Tissue homogenizer.
Protocol:
-
Bacterial Preparation:
-
Culture MRSA strain overnight in TSB at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum should be confirmed by serial dilution and plating on TSA.
-
-
Infection:
-
Inject mice intraperitoneally (IP) with 0.1 mL of the bacterial suspension. This will induce a systemic infection leading to kidney colonization.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment.
-
Administer this compound (e.g., 200 mg/kg) subcutaneously (s.c.).
-
For combination studies, co-administer the partner antibiotic (e.g., imipenem at 10 mg/kg, s.c.).
-
Administer treatment according to the desired schedule (e.g., three times a day for 24 hours).
-
-
Endpoint Analysis:
-
At the end of the treatment period (e.g., 24 hours after the start of therapy), euthanize the mice.
-
Aseptically harvest the kidneys.
-
Homogenize the kidneys in a known volume of sterile PBS.
-
Perform serial dilutions of the kidney homogenates and plate on TSA to determine the number of colony-forming units (CFU) per gram of kidney tissue.
-
-
Data Analysis:
-
Calculate the mean log10 CFU/g of kidney tissue for each treatment group.
-
Compare the bacterial burden in the treated groups to the vehicle control group to determine the reduction in bacterial load.
-
Murine Peritonitis/Sepsis Model
This acute infection model is useful for rapid screening of antimicrobial efficacy based on survival or bacterial clearance from the peritoneal cavity.
Materials:
-
Pathogen: MRSA strain.
-
Animals: Female Swiss Webster or other suitable mouse strain (6-8 weeks old).
-
This compound formulation.
-
Vehicle control.
-
Mucin (e.g., from porcine stomach) to enhance infectivity.
-
TSB and TSA.
-
Sterile PBS.
Protocol:
-
Bacterial Preparation:
-
Prepare the MRSA inoculum as described in the systemic infection model.
-
Resuspend the final bacterial pellet in sterile saline containing 5% (w/v) mucin to the desired concentration.
-
-
Infection:
-
Inject mice intraperitoneally with 0.5 mL of the bacterial suspension in mucin.
-
-
Treatment:
-
Administer this compound and control treatments at specified time points post-infection.
-
-
Endpoint Analysis:
-
Survival: Monitor the mice for a set period (e.g., 72 hours) and record the time to mortality.
-
Bacterial Clearance: At a specific time point post-treatment, euthanize the mice and perform a peritoneal lavage with a known volume of sterile PBS. Plate serial dilutions of the lavage fluid to determine the CFU/mL.
-
Mandatory Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound inhibition of the TarGH ABC transporter.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a murine kidney colonization model to test this compound efficacy.
References
- 1. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Targocil-II Solubility: A Technical Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the effective use of Targocil-II in in vitro assays. This compound is an inhibitor of the ABC transporter protein TarGH, crucial for wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, making it a significant compound in antibacterial research.[1][2][3][4][5][6] Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity dimethyl sulfoxide (DMSO).[7] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of up to 100 mg/mL.[7] Aiding dissolution by vortexing and brief ultrasonication in a water bath is recommended to ensure the compound is fully dissolved.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[7] To avoid repeated freeze-thaw cycles that can lead to degradation and precipitation, it is best practice to aliquot the stock solution into single-use volumes.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. Adding the compound directly to these buffers will likely result in precipitation and an inaccurate final concentration.
Q5: What is the maximum concentration of DMSO that is safe for my cells in culture?
A5: The tolerance to DMSO varies between cell lines.[1] Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines.[1][8][9][10] However, it is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line. Concentrations above 1% can be toxic to many cell types.[9]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (208.37 mM) | Experimental | Ultrasonication is recommended to aid dissolution. Use of fresh, anhydrous DMSO is critical for achieving maximum solubility.[7] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Inferred | Direct dissolution is not recommended. Precipitation is likely to occur. |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Poorly soluble | Inferred | Direct dissolution is not recommended. Precipitation can occur upon dilution of a DMSO stock. |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously and sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
-
Perform Serial Dilutions (Intermediate Steps):
-
Prepare the Final Working Solution:
-
Pre-warm your final aqueous buffer (e.g., cell culture medium with serum) to 37°C.
-
While vortexing the pre-warmed buffer, slowly add the required volume of the appropriate DMSO stock solution drop-by-drop to achieve the desired final concentration. This rapid mixing helps to disperse the compound and reduce the likelihood of precipitation.
-
Ensure the final concentration of DMSO in your assay is within the tolerated range for your specific cell line (typically ≤ 0.5%).[8][9][10]
-
Troubleshooting Guide
Encountering solubility issues with this compound can be a common challenge. This guide provides a systematic approach to troubleshoot and resolve these problems.
Visual Troubleshooting Workflow
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution | - The solubility limit in DMSO has been exceeded.- The DMSO used was not anhydrous (it had absorbed water).- Incomplete initial dissolution. | - Prepare a new stock solution at a slightly lower concentration.- Always use a fresh, unopened bottle of high-purity DMSO.- Ensure complete dissolution by vortexing and using an ultrasonic bath. |
| Precipitation upon dilution into aqueous buffer or media | - "Salting out" effect due to the rapid change in solvent polarity.- The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Implement serial dilutions in 100% DMSO to create intermediate stocks before the final dilution into the aqueous buffer.- Pre-warm the aqueous buffer to 37°C before adding the DMSO stock.- Add the DMSO stock to the aqueous buffer slowly and with continuous vortexing to ensure rapid mixing.- Consider if the final desired concentration is achievable in the chosen aqueous buffer. |
| Cloudiness or turbidity in the final working solution | - Formation of micro-precipitates or aggregation of the compound. | - Follow the same recommendations for preventing precipitation upon dilution.- If the issue persists, consider filtering the final working solution through a 0.22 µm syringe filter compatible with organic solvents, although this may reduce the final concentration of the compound. |
| Inconsistent experimental results | - Inaccurate concentration of the working solution due to partial precipitation.- Degradation of this compound in the stock solution. | - Visually inspect all solutions for any signs of precipitation before use.- Prepare fresh working solutions for each experiment from a properly stored stock solution.- Adhere to the recommended storage conditions for stock solutions (aliquoted at -80°C for long-term storage).[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targocil | Antibacterial | TargetMol [targetmol.com]
- 12. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Overcoming Targocil-II Resistance in S. aureus
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Targocil-II and Staphylococcus aureus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the wall teichoic acid (WTA) biosynthesis pathway in Staphylococcus aureus. Specifically, it targets the TarH subunit of the TarGH ABC transporter. This transporter is responsible for flipping WTA precursors from the cytoplasm across the cell membrane to the site of cell wall synthesis. By binding to TarH, this compound causes the ATPase cycle of the transporter to jam, effectively halting WTA externalization.[1][2][3]
Q2: How does S. aureus develop resistance to this compound?
Resistance to this compound in S. aureus can arise through several mechanisms, primarily involving mutations in genes related to the WTA biosynthesis pathway. The most common mutations are found in:
-
tarG : Mutations in the gene encoding the other subunit of the ABC transporter can prevent this compound from binding effectively.[4]
-
tarO and tarA : Loss-of-function mutations in these genes, which are upstream of TarG in the WTA biosynthesis pathway, can also confer resistance. These mutations effectively bypass the inhibitory action of this compound by preventing the formation of the substrate that TarGH transports.[4]
Q3: Why is this compound often used in combination with other antibiotics?
This compound exhibits synergistic activity with other classes of antibiotics, most notably β-lactams like oxacillin.[5][6][7] The inhibition of WTA biosynthesis by this compound weakens the cell wall, making the bacteria more susceptible to the action of cell wall-targeting antibiotics. This combination can be particularly effective against methicillin-resistant S. aureus (MRSA) strains.[6][8][9]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause 1: Inoculum preparation. The density of the bacterial suspension is critical for accurate MIC determination. Ensure that the inoculum is prepared according to standardized protocols (e.g., CLSI guidelines) to a 0.5 McFarland standard.
-
Troubleshooting Tip: Use a spectrophotometer to verify the optical density of your bacterial suspension before inoculation.
-
Possible Cause 2: Media composition. The composition of the growth medium can influence the activity of this compound.
-
Troubleshooting Tip: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency, as recommended by CLSI for susceptibility testing.
-
Possible Cause 3: this compound degradation. Improper storage or handling of this compound can lead to loss of potency.
-
Troubleshooting Tip: Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment.
Issue 2: Lack of observed synergy between this compound and β-lactam antibiotics.
-
Possible Cause 1: Incorrect concentration range in checkerboard assay. The concentrations of both this compound and the β-lactam antibiotic must be appropriately chosen to observe synergy.
-
Troubleshooting Tip: Perform preliminary MIC tests for each drug individually to determine the appropriate concentration range for the checkerboard assay. The concentrations should typically span from well above to well below the individual MICs.
-
Troubleshooting Tip: The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is generally considered synergistic.[10][11][12][13]
-
Possible Cause 3: Strain-specific differences. The degree of synergy can vary between different strains of S. aureus.
-
Troubleshooting Tip: Test the combination on multiple clinical and laboratory strains of S. aureus, including both MRSA and MSSA, to assess the broader applicability of the synergistic interaction.
Issue 3: High frequency of resistance development to this compound in vitro.
-
Possible Cause: Single-agent exposure. Continuous exposure of S. aureus to this compound alone can readily select for resistant mutants.
-
Troubleshooting Tip: The frequency of resistance can be significantly reduced by using this compound in combination with a β-lactam antibiotic. The presence of the second antibiotic provides a fitness cost to the common resistance mutations in tarO and tarA.
Data Presentation
Table 1: In Vitro Activity of this compound Alone and in Combination against S. aureus
| S. aureus Strain | Compound(s) | MIC (µg/mL) | FICI | Interpretation |
| MRSA (ATCC 33592) | This compound | 16 | - | - |
| HSGN-94 | 0.5 | - | - | |
| This compound + HSGN-94 | 2 + 0.25 | 0.625 | Additive | |
| MRSA (USA300) | This compound | >1024 | - | - |
| HSGN-94 | 0.5 | - | - | |
| This compound + HSGN-94 | 16 + 0.25 | <0.53 | Synergy/Additive | |
| MRSA (Clinical Isolate) | Oxacillin | 256 | - | - |
| Thioridazine | 8-256 | - | - | |
| Oxacillin + Thioridazine | 2 + (sub-inhibitory) | <0.5 | Synergy | |
| MSSA (Newman) | This compound | 1 | - | - |
| Methicillin | - | - | - | |
| This compound + Methicillin | - | <0.4 | Synergy |
Table 2: Frequency of Resistance to Targocil and Related Compounds
| Compound | Concentration | Frequency of Resistance |
| Targocil | 8x MIC | ~7 x 10⁻⁷ |
| L275 | 2-4x MIC | ~4 x 10⁻⁸ |
| L275 + Imipenem (sub-MIC) | 2x MIC | ≤ 3.6 x 10⁻¹⁰ |
Experimental Protocols
Protocol 1: Checkerboard Synergy Assay
This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
-
Preparation of Antimicrobials: Prepare stock solutions of this compound and the partner antibiotic (e.g., oxacillin) in an appropriate solvent. Serially dilute each drug in CAMHB in separate 96-well plates.
-
Inoculum Preparation: Culture S. aureus overnight and dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.
-
Assay Setup: In a new 96-well plate, combine the diluted drugs in a checkerboard fashion. Typically, Drug A is serially diluted along the x-axis and Drug B along the y-axis.
-
Inoculation: Add the prepared bacterial inoculum to each well of the checkerboard plate. Include wells with bacteria and no drugs (growth control) and wells with media only (sterility control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible growth.
-
FICI Calculation: Calculate the FICI for each combination that shows growth inhibition to determine the nature of the interaction.[10][11][12][13]
Protocol 2: Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
-
Preparation: Prepare flasks containing CAMHB with the desired concentrations of this compound, the partner antibiotic, and the combination of both. Also, prepare a drug-free control flask.
-
Inoculation: Inoculate each flask with a standardized mid-logarithmic phase culture of S. aureus to a starting density of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.[14][15]
Protocol 3: Quantification of Wall Teichoic Acid (WTA)
This protocol provides a method for the extraction and relative quantification of WTA from S. aureus.[16][17][18][19][20]
-
Cell Culture and Harvesting: Grow S. aureus cultures with and without this compound treatment to the desired growth phase. Harvest the cells by centrifugation.
-
Cell Wall Isolation: Resuspend the cell pellet in a buffer and disrupt the cells using a bead beater or sonicator. Treat with DNase and RNase to remove nucleic acids. Wash the crude cell wall preparation extensively to remove cytoplasmic contaminants.
-
WTA Extraction: Extract WTA from the purified cell walls using a mild acid or base hydrolysis (e.g., trichloroacetic acid or NaOH).
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the extracted WTA samples onto a high-percentage polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Stain the gel with a cationic dye such as Alcian blue followed by silver staining to visualize the WTA polymers.
-
The intensity of the bands provides a relative quantification of the amount of WTA.
-
Visualizations
Caption: WTA biosynthesis pathway in S. aureus and the inhibitory action of this compound.
Caption: Experimental workflow for a checkerboard synergy assay.
References
- 1. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Synergistic Inhibition of Methicillin-Resistant Staphylococcus aureus (MRSA) by Melaleuca alternifolia Chell (Tea Tree) and Eucalyptus globulus Labill. Essential Oils in Association with Oxacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
- 13. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 16. Analysis of Cell Wall Teichoic Acids in Staphylococcus aureus | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitation of wall teichoic acid in Staphylococcus aureus by direct measurement of monomeric units using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Extraction and Analysis of Bacterial Teichoic Acids [bio-protocol.org]
- 20. Extraction and Analysis of Bacterial Teichoic Acids [en.bio-protocol.org]
Technical Support Center: Optimizing Targocil-II Concentration for Synergy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Targocil-II in synergy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it used in synergy studies?
A1: this compound is an inhibitor of the TarGH ABC transporter, a critical component in the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria such as Staphylococcus aureus.[1][2][3] By blocking the translocation of WTA precursors across the cell membrane, this compound disrupts the integrity of the bacterial cell wall.[2][3] This disruption can lead to increased susceptibility of the bacteria to other antibiotics, particularly those that also target the cell wall, like β-lactams. This makes this compound a promising candidate for synergistic combination therapies aimed at overcoming antibiotic resistance.[1][4]
Q2: What is a typical Minimum Inhibitory Concentration (MIC) for this compound against Staphylococcus aureus?
A2: The MIC of this compound against most strains of S. aureus, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, is typically in the range of 1 to 2 μg/mL.[5] Some studies have reported potent activity with MICs as low as <0.5 μg/mL.[6] It is crucial to determine the MIC for the specific bacterial strain being used in your experiments, as this value will be the basis for designing synergy assays.
Q3: How do I determine the optimal concentration range of this compound for a checkerboard synergy assay?
A3: The concentration range for a checkerboard assay should be based on the MIC of this compound for the target organism. A common practice is to test a range of concentrations both above and below the MIC. For example, you can use a series of two-fold dilutions starting from a concentration several-fold higher than the MIC (e.g., 4x or 8x MIC) down to a fraction of the MIC.
Q4: How is synergy determined and interpreted in a checkerboard assay?
A4: Synergy is typically quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated for each combination of drugs that inhibits bacterial growth. The formula is:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FICI value is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive or Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Q5: What are some common issues encountered when performing checkerboard assays and how can I troubleshoot them?
A5: Common issues include:
-
Inaccurate MIC determination: Ensure that the initial MICs of the individual drugs are determined accurately and are reproducible. Use a standardized protocol, such as the one provided by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum size variability: The density of the bacterial inoculum can significantly impact the results. Standardize the inoculum preparation to ensure consistency between experiments.[2]
-
Edge effects in microtiter plates: The outer wells of a 96-well plate can be prone to evaporation, leading to inaccurate results. It is recommended to fill the outer wells with sterile broth or water and not use them for experimental data.
-
Precipitation of compounds: If either this compound or the combination drug precipitates at the tested concentrations, the results will be invalid. Visually inspect the wells for any precipitation. If precipitation occurs, you may need to adjust the solvent or the concentration range.
Troubleshooting Guides
Guide 1: Inconsistent MIC Values for this compound
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in this compound MIC values between experiments. | Inconsistent inoculum preparation. | Standardize the bacterial inoculum to a 0.5 McFarland standard. |
| Improper storage of this compound stock solution. | Aliquot and store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Contamination of bacterial culture. | Ensure the purity of the bacterial culture before each experiment. |
Guide 2: Difficulty Interpreting Checkerboard Assay Results
| Symptom | Possible Cause | Troubleshooting Step |
| No clear inhibition of growth in any of the combination wells. | The concentration ranges of the drugs are too low. | Re-evaluate the MICs of the individual drugs and expand the concentration ranges in the checkerboard to include higher concentrations. |
| The combination is antagonistic. | Calculate the FICI to confirm antagonism. | |
| "Skipped" wells, where growth is observed at higher concentrations but not at lower concentrations. | Technical error in pipetting or dilution. | Repeat the assay with careful attention to pipetting technique. |
| Contamination. | Check for contamination in the wells. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for this compound in synergy studies with S. aureus.
| Parameter | Concentration Range | Reference |
| MIC | 1 - 2 µg/mL | [5] |
| Checkerboard Assay Concentrations | Serial two-fold dilutions around the MIC (e.g., 0.125x MIC to 8x MIC) | General practice |
| Concentrations in other synergy assays | 1 µg/mL, 5 µg/mL | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Bacterial Inoculum: From an overnight culture of S. aureus, prepare a suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound and to a growth control well (containing only broth and inoculum). Include a sterility control well (containing only broth).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Synergy Assay
-
Determine Individual MICs: Determine the MIC of this compound and the partner antibiotic individually as described in Protocol 1.
-
Prepare Drug Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and the partner antibiotic along the y-axis. The concentration ranges should bracket the respective MICs.
-
Inoculation: Prepare the bacterial inoculum as described in Protocol 1 and add it to all wells containing the drug combinations, as well as to wells containing only each drug (for MIC confirmation) and a growth control well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination.
-
Calculate the FIC Index (FICI) by summing the individual FICs.
-
Interpret the FICI to determine if the interaction is synergistic, additive, or antagonistic.
-
Visualizations
Caption: this compound inhibits the TarGH transporter, blocking WTA precursor translocation.
Caption: Workflow for performing a checkerboard synergy assay.
Caption: Interpretation of an isobologram for synergy analysis.
References
- 1. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Targocil-II in bacteria
Welcome to the technical support center for Targocil-II. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the experimental nuances of working with this compound, with a specific focus on its potential off-target effects in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound in bacteria?
This compound is a small molecule inhibitor that targets the TarGH ABC transporter in Gram-positive bacteria, particularly Staphylococcus aureus.[1][2][3] This transporter is essential for flipping lipid-linked precursors of wall teichoic acid (WTA) across the cell membrane.[1][2][3] this compound binds to the extracellular dimerization interface of the TarG subunit, which is thought to mimic the flipped substrate and jam the ATPase cycle, thereby inhibiting WTA biosynthesis.[1][2][3] The inhibition of WTA transport is bacteriostatic and has been shown to act synergistically with β-lactam antibiotics.[1][4]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited direct evidence in the scientific literature of this compound binding to proteins other than its primary target, TarG. However, like any small molecule, the potential for off-target interactions exists. Observed cellular effects, such as altered cell morphology and inhibition of autolysis, are considered downstream consequences of its on-target activity of inhibiting WTA biosynthesis rather than direct off-target effects.[5][6] Researchers investigating unexpected phenotypes should consider performing dedicated off-target identification studies.
Q3: Why does this compound treatment lead to a decrease in bacterial autolysis?
The inhibition of the TarGH transporter by this compound leads to an accumulation of untranslocated WTA precursors in the cell membrane.[5] This accumulation is believed to sequester the major autolysin, Atl, at the membrane, preventing its translocation to the cell surface where it would normally facilitate cell separation and autolysis.[5][7] This effect is dependent on the presence of WTA, as strains deficient in WTA do not exhibit this this compound-mediated decrease in autolysis.[5]
Q4: Is this compound effective against all types of bacteria?
No, this compound exhibits a narrow spectrum of activity, showing potent inhibition against Staphylococcus aureus. It is not effective against Bacillus subtilis, Staphylococcus epidermidis, or Streptococcus pneumoniae.[8] This specificity is attributed to differences in the this compound binding site on the TarG protein in these organisms.[8]
Troubleshooting Guides
Problem 1: I am observing unexpected phenotypic changes in my bacterial cultures treated with this compound that don't seem to be directly related to WTA biosynthesis inhibition. How can I investigate potential off-target effects?
If you suspect off-target effects, a systematic approach is necessary to identify potential unintended molecular interactions. Here are some recommended strategies:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand (this compound).[9][10][11] An off-target interaction would likely alter the melting temperature of the unintended protein target.
-
Affinity Chromatography followed by Mass Spectrometry (AC-MS): Immobilize this compound on a solid support and use it as bait to "pull down" interacting proteins from a bacterial lysate.[12][13][14] The captured proteins can then be identified by mass spectrometry.
-
Computational Docking: In silico docking studies can predict potential binding of this compound to other known bacterial proteins, particularly other ABC transporters or enzymes with similar structural folds to TarG.
-
Resistant Mutant Sequencing: Generate and select for mutants resistant to this compound at concentrations higher than the typical MIC. Whole-genome sequencing of these mutants may reveal mutations in genes other than tarG, suggesting potential off-target interactions or resistance mechanisms.[15]
Problem 2: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent.
Inconsistent MIC values can arise from several factors related to experimental setup and execution. Consider the following troubleshooting steps:
-
Inoculum Preparation: Ensure a standardized inoculum density, typically around 5 x 10^5 CFU/mL, is used for each experiment.[16] Variations in the starting bacterial concentration can significantly impact the apparent MIC.
-
Media Composition: Use a consistent and appropriate growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), for all assays.[17] The presence of certain components in the media could potentially interfere with this compound activity.
-
This compound Stock Solution: Prepare fresh stock solutions of this compound and ensure complete solubilization. Improperly dissolved compound will lead to inaccurate final concentrations.
-
Incubation Conditions: Maintain consistent incubation times and temperatures (e.g., 37°C for 18-24 hours) as variations can affect bacterial growth rates and, consequently, the observed MIC.[16]
Problem 3: I am not observing the expected decrease in autolysis after this compound treatment.
If you are not seeing the anticipated reduction in autolysis, verify the following:
-
Bacterial Strain: Confirm that the bacterial strain you are using is susceptible to this compound and expresses the necessary machinery for WTA-dependent autolysis. As previously mentioned, some species are intrinsically resistant.[8]
-
This compound Concentration: Use a concentration of this compound that is at or above the MIC for the specific strain being tested. Sub-inhibitory concentrations may not be sufficient to block WTA transport to the extent required to inhibit autolysis.
-
Growth Phase: Ensure that cultures are in the exponential growth phase when treated with this compound, as this is when cell wall synthesis and autolytic processes are most active.
-
Assay Conditions: The autolysis assay itself can be sensitive. Ensure proper preparation of cell suspensions and appropriate buffer conditions.
Quantitative Data Summary
| Parameter | Value | Organism/Condition | Reference |
| IC50 (ATPase Activity) | 6.5 ± 1.2 µM | S. aureus TarGH | [1] |
| MIC | < 0.5 µg/mL | S. aureus (various strains) | [1] |
| MIC | > 64 µg/mL | B. subtilis, S. epidermidis, S. pneumoniae | [1] |
| Binding Affinity (Lowest Energy) | 8.1 kcal/mol | Targocil docked to TarG (in silico) | [18] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the determination of the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in exponential growth phase
-
Spectrophotometer
Procedure:
-
Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[16][17]
Bacterial Autolysis Assay
This protocol is for assessing the effect of this compound on bacterial autolysis.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound
-
Tris-HCl buffer (pH 7.5) containing 0.05% Triton X-100
-
Spectrophotometer
Procedure:
-
Grow a bacterial culture in a suitable broth to the mid-exponential phase (e.g., OD600 of ~0.5).
-
Divide the culture into two flasks. To one, add this compound at a concentration known to be above the MIC. To the other, add an equivalent volume of the solvent as a control.
-
Continue to incubate both cultures for a set period (e.g., 1-2 hours).
-
Harvest the cells by centrifugation and wash them with cold, sterile water.
-
Resuspend the cell pellets in the Tris-HCl buffer containing Triton X-100 to an initial OD600 of approximately 1.0.
-
Incubate the suspensions at 37°C with shaking.
-
Monitor the decrease in OD600 over time. A slower rate of OD decrease in the this compound-treated sample compared to the control indicates inhibition of autolysis.[5]
Visualizations
Caption: Mechanism of this compound action on the TarGH transporter.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ABC transporters required for export of wall teichoic acids do not discriminate between different main chain polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. CETSA [cetsa.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Targocil-II experiments
Welcome to the technical support center for Targocil-II. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the ATP-Binding Cassette (ABC) transporter TarGH, which is essential for the transport of wall teichoic acid (WTA) precursors across the cell membrane in Gram-positive bacteria, such as Staphylococcus aureus.[1][2][3] this compound binds to an allosteric site on the extracellular dimerization interface of the TarG subunit.[1][3] This binding is thought to mimic a flipped but not yet released substrate, jamming the ATPase cycle and preventing ATP hydrolysis.[1][3] The inhibition of WTA transport ultimately disrupts cell wall integrity and autolysis.[2][4]
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 137 nM.[5] However, IC50 values can vary depending on the experimental conditions, including the bacterial strain, growth phase, and assay methodology.
Q3: How should I prepare and store this compound stock solutions?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] For experimental use, specific solubility protocols are available. Two common solvent systems are:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% Corn Oil Both protocols can achieve a concentration of at least 2.5 mg/mL.[5] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
Q4: In which types of experiments is this compound typically used?
A4: this compound is primarily used in antibacterial research. Common applications include:
-
Antimicrobial susceptibility testing (e.g., determining Minimum Inhibitory Concentrations, MICs).
-
Synergy assays, often in combination with β-lactam antibiotics.[1][6]
-
Autolysis assays to study the effect on bacterial cell wall turnover.[2][4]
-
Mechanism of action studies investigating the inhibition of the TarGH transporter and WTA biosynthesis.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Inconsistent Antibacterial Activity (MIC values)
Q: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent between experiments. What could be the cause?
A: Inconsistent MIC values can stem from several factors. Below is a table summarizing potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Bacterial Strain Variability | Ensure you are using a consistent bacterial strain and passage number. Different strains of the same species can have varying susceptibility. |
| Inoculum Preparation | The density of the bacterial inoculum is critical. Standardize your protocol for preparing the inoculum to a specific optical density (e.g., 0.5 McFarland standard). |
| Growth Phase of Bacteria | Use bacteria from the same growth phase (typically mid-logarithmic phase) for each experiment to ensure consistent metabolic activity. |
| This compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the compound is fully dissolved.[5] |
| Incubation Conditions | Maintain consistent incubation time, temperature, and atmospheric conditions (e.g., aeration) for all experiments. |
| Assay Medium | Components in the growth medium can sometimes interact with the compound. Use the same batch of medium and supplements for a set of comparative experiments. |
Variability in Cell-Based Assay Results
Q: I am observing high variability in my cell viability or proliferation assays when treating bacteria with this compound. How can I improve consistency?
A: High variability in cell-based assays is a common issue. Consider the following troubleshooting strategies.[7][8]
Troubleshooting Flowchart for Inconsistent Cell-Based Assays
Caption: A logical workflow for troubleshooting inconsistent cell-based assay results.
Detailed Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells from a consistent, low passage number. Ensure cells are healthy and free from contamination before starting the experiment.[7][8]
-
Seeding Density: Uneven cell seeding can lead to significant variability. Ensure a single-cell suspension and proper mixing before and during plating.
-
Compound Preparation: As with MIC assays, prepare fresh dilutions of this compound for each experiment. Ensure there is no precipitation at the working concentrations.
-
Incubation Conditions: Small variations in temperature, humidity, and CO2 levels can impact cell growth and drug efficacy.
-
Assay Reagents: Ensure that assay reagents (e.g., MTT, XTT, resazurin) are not expired and have been stored correctly. Some compounds can interfere with the chemistry of viability assays.[9]
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to altered cell growth and compound concentrations. Consider not using the outer wells for experimental data.
Unexpected Results in Synergy Assays
Q: I am not observing the expected synergy between this compound and my β-lactam antibiotic. What should I check?
A: Synergy assays require careful setup. Here are some key points to verify.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Concentrations | The concentrations of both this compound and the β-lactam must be optimized. A checkerboard titration is the standard method to identify synergistic concentrations. |
| Incorrect Bacterial Strain | Synergy with β-lactams is particularly relevant in methicillin-resistant strains (e.g., MRSA).[6] Ensure you are using an appropriate strain. |
| Timing of Drug Addition | The timing of when each compound is added can sometimes influence the outcome. Ensure a consistent protocol for drug addition. |
| Calculation of Synergy | Use a standard method to calculate synergy, such as the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically considered synergistic.[6] |
| Compound Stability | Ensure that both compounds are stable in the assay medium for the duration of the experiment. |
Issues with Downstream Mechanistic Assays (e.g., Western Blot)
Q: I am trying to use Western blotting to assess downstream effects of this compound treatment but am getting inconsistent or unexpected bands. How can I troubleshoot this?
A: Western blotting is a multi-step technique with many potential points of failure.[10][11][12]
Troubleshooting Unexpected Western Blot Results
Caption: A systematic approach to troubleshooting common Western blot issues.
Specific Issues and Solutions:
-
No Signal or Weak Signal:
-
Poor Protein Transfer: Check transfer efficiency with Ponceau S staining before blocking.[10]
-
Ineffective Antibody: Ensure the primary antibody is validated for the target and species. Optimize the antibody concentration and consider a longer incubation time (e.g., overnight at 4°C).[11]
-
Insufficient Protein: Increase the amount of protein loaded onto the gel.[10]
-
-
High Background:
-
Non-specific Bands:
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Inoculum Preparation:
-
From an overnight culture, inoculate fresh Mueller-Hinton Broth (MHB).
-
Incubate until the culture reaches the turbidity of a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
-
This compound Preparation:
-
Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 2: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
Prepare a 96-well plate. Along the x-axis, prepare two-fold serial dilutions of this compound.
-
Along the y-axis, prepare two-fold serial dilutions of the β-lactam antibiotic.
-
The result is a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation and Incubation:
-
Inoculate the plate with bacteria prepared as for the MIC assay (final concentration ~5 x 10^5 CFU/mL).
-
Incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
The diagram below illustrates the role of TarGH in Wall Teichoic Acid (WTA) biosynthesis and the inhibitory effect of this compound.
Caption: Inhibition of the TarGH transporter by this compound blocks WTA translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. platypustech.com [platypustech.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [pl.promega.com]
- 9. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Targocept-A Stability and Storage
Disclaimer: Information regarding a compound named "Targocil-II" is not publicly available. The following guide has been generated for a hypothetical molecule, "Targocept-A," to illustrate the structure and content of a technical support resource based on the user's request. All data and experimental details are representative examples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Targocept-A powder?
For long-term stability, solid Targocept-A should be stored at -20°C in a light-resistant container with a desiccant. Under these conditions, the compound is stable for up to 24 months.
Q2: How should I prepare and store stock solutions of Targocept-A?
It is recommended to prepare stock solutions of Targocept-A in anhydrous DMSO at a concentration of 10 mM. These stock solutions should be aliquoted into light-resistant tubes and stored at -80°C. Avoid repeated freeze-thaw cycles. When stored correctly, stock solutions are stable for up to 6 months.
Q3: What is the stability of Targocept-A in aqueous media?
Targocept-A has limited stability in aqueous media. At 37°C in phosphate-buffered saline (PBS) at pH 7.4, a significant loss of active compound is observed after 24 hours. For cell-based assays, it is advisable to prepare fresh dilutions from the DMSO stock solution immediately before use.
Q4: Is Targocept-A sensitive to light?
Yes, Targocept-A is photosensitive. Exposure to direct light can lead to photodegradation. All handling, storage, and experimental procedures should be performed under low-light conditions. Use amber-colored or foil-wrapped containers for solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays. | Degradation of Targocept-A in aqueous culture media. | Prepare fresh dilutions of Targocept-A from a frozen DMSO stock for each experiment. Minimize the time the compound is in aqueous solution before being added to cells. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. | |
| Loss of compound potency over time. | Improper storage of the solid compound or stock solutions. | Ensure the solid compound is stored at -20°C with a desiccant and stock solutions are stored at -80°C. Protect from light and moisture. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of Targocept-A at high concentrations in aqueous solutions. | Do not exceed a final DMSO concentration of 0.5% in your aqueous solution. If higher concentrations of Targocept-A are needed, consider using a solubilizing agent, but validate its compatibility with your experimental system first. |
Data Presentation
Table 1: Stability of Solid Targocept-A Under Different Storage Conditions
| Storage Condition | Purity after 12 Months (%) | Purity after 24 Months (%) |
| -20°C, with desiccant, dark | 99.5 | 99.1 |
| 4°C, with desiccant, dark | 98.2 | 96.5 |
| 25°C, ambient light | 91.0 | 82.3 |
Table 2: Stability of 10 mM Targocept-A in DMSO Stock Solution
| Storage Condition | Purity after 3 Months (%) | Purity after 6 Months (%) |
| -80°C | 99.8 | 99.6 |
| -20°C | 99.1 | 98.0 |
| 4°C | 95.3 | 90.7 |
Table 3: Stability of Targocept-A (10 µM) in Aqueous Buffer (PBS, pH 7.4) at 37°C
| Time (hours) | Remaining Active Compound (%) |
| 0 | 100 |
| 2 | 95.4 |
| 8 | 85.1 |
| 24 | 68.9 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute Targocept-A stock or dissolved solid in the mobile phase to a final concentration of 10 µg/mL.
Mandatory Visualization
Caption: Hypothetical signaling pathway of Targocept-A.
Caption: Workflow for assessing the stability of Targocept-A.
How to prevent Targocil-II degradation in culture media
Welcome to the technical support center for Targocil-II. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Staphylococcus aureus ATP-binding cassette (ABC) transporter TarGH, which is essential for the transport of wall teichoic acid (WTA) precursors across the cell membrane. By inhibiting TarGH, this compound disrupts the WTA biosynthetic pathway, which is critical for the viability and pathogenesis of S. aureus. It has been shown to act synergistically with β-lactam antibiotics.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for the long term. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: My experimental results with this compound are inconsistent. Could degradation in the culture media be a factor?
Inconsistent results can indeed be a sign of compound instability in the experimental setup. This compound, being a furanocoumarin derivative, may be susceptible to degradation under certain conditions. Factors that can influence the stability of small molecules in culture media include:
-
pH of the media: Extreme pH values can lead to hydrolysis.
-
Light exposure: Furanocoumarins are known to be sensitive to UV light, and prolonged exposure to ambient laboratory light may also cause degradation.
-
Temperature: While experiments are typically conducted at 37°C, the stability of this compound at this temperature over extended periods in a complex aqueous environment like culture media is not fully characterized.
-
Media components: Interactions with components of the culture media, such as serum proteins or other additives, could potentially affect the stability and availability of this compound.
-
Enzymatic degradation: While less common in sterile cell culture, the presence of any contaminating microbes or cellular enzymes released from lysed cells could potentially degrade the compound.
Troubleshooting Guide
If you suspect that this compound is degrading in your culture media, follow this troubleshooting guide.
Issue 1: Loss of this compound Activity Over Time
Possible Cause: Degradation of this compound in the culture medium during the course of the experiment.
Solutions:
-
Minimize Light Exposure: Furanocoumarins can be susceptible to photodegradation.
-
Recommendation: Protect your experiments from light by using amber-colored culture plates or by wrapping the plates in aluminum foil. Conduct experimental manipulations in a darkened environment where possible.
-
-
Prepare Fresh Solutions: The stability of this compound in aqueous solutions at 37°C for extended periods is not guaranteed.
-
Recommendation: Prepare fresh dilutions of this compound in culture media immediately before each experiment. Avoid storing diluted solutions.
-
-
Assess Stability in Your Specific Media: The composition of the culture medium can impact compound stability.
-
Recommendation: Perform a stability study to determine the half-life of this compound in your specific culture medium under your experimental conditions. (See Experimental Protocols section).
-
-
Control for Adsorption to Plasticware: Small molecules can sometimes adsorb to the plastic of culture plates, reducing their effective concentration.
-
Recommendation: When assessing stability, include a control with no cells to differentiate between degradation and adsorption.
-
Issue 2: Variability Between Experiments
Possible Cause: Inconsistent handling and preparation of this compound.
Solutions:
-
Standardize Stock Solution Preparation: Ensure consistent preparation of your high-concentration stock solution in DMSO.
-
Recommendation: Use high-quality, anhydrous DMSO to dissolve this compound. Ensure the compound is fully dissolved before making further dilutions.
-
-
Consistent Dilution Method: The method of diluting the DMSO stock into aqueous culture media can affect the final concentration and solubility.
-
Recommendation: To avoid precipitation, add the DMSO stock to the culture media with vigorous vortexing or mixing. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the cells.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, amber-colored microcentrifuge tubes or tubes wrapped in foil
-
Incubator at 37°C
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
Methodology:
-
Prepare this compound Spiked Media:
-
Prepare a working solution of this compound in your chosen culture medium at the final concentration used in your experiments (e.g., 10 µM). Do this for media with and without serum.
-
Aliquot the spiked media into the light-protected tubes.
-
-
Incubation:
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one aliquot for each condition.
-
-
Sample Preparation for HPLC:
-
Immediately after removal from the incubator, stop any potential further degradation by freezing the sample at -80°C until analysis.
-
Prior to HPLC analysis, thaw the samples and precipitate any proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from any degradation products and media components. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t1/2) of this compound in the culture medium.
-
Data Presentation:
| Time (hours) | % this compound Remaining (Media without Serum) | % this compound Remaining (Media with 10% Serum) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for assessing this compound stability.
For further assistance, please contact our technical support team.
References
Addressing Targocil-II precipitation in experimental setups
Introduction
Targocil-II is a potent and selective small molecule inhibitor of the TarGH transporter, a key component in the wall teichoic acid (WTA) biosynthesis pathway in Gram-positive bacteria, including Staphylococcus aureus.[1][2][3] By inhibiting the translocation of WTA precursors across the cell membrane, this compound disrupts cell wall integrity, leading to decreased autolysis and eventual cell death.[2][3] Its novel mechanism of action makes it a promising candidate for combating antibiotic-resistant bacterial strains.
Due to its hydrophobic nature, this compound exhibits low aqueous solubility, which can lead to precipitation in experimental setups. This guide provides troubleshooting advice and detailed protocols to help researchers effectively manage and prevent precipitation issues, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of my stock solution. What went wrong?
A1: Precipitation from a stock solution is typically due to improper solvent choice or exceeding the solubility limit. This compound is highly hydrophobic.
-
Recommended Action: Prepare a primary stock solution in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM). Ensure the compound is fully dissolved by vortexing and gentle warming (37°C). Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: I observed precipitation immediately after diluting my this compound stock into aqueous buffer/media. How can I prevent this?
A2: This is a common issue when diluting a DMSO-solubilized hydrophobic compound into an aqueous environment. The drastic change in solvent polarity causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your working solution, as higher concentrations can be toxic to cells and may still not prevent precipitation.
-
Use a Serial Dilution Strategy: Instead of a large, single-step dilution, perform a series of intermediate dilutions in your aqueous buffer or media. This gradual change in solvent composition can help maintain solubility.
-
Incorporate a Surfactant: For in vitro assays (non-cell-based), adding a non-ionic surfactant like Tween-20 or Triton X-100 (at a final concentration of 0.01-0.05%) to the assay buffer can help solubilize this compound.[4]
-
Consider Protein Supplementation: For cell culture experiments, the presence of serum (e.g., Fetal Bovine Serum) can aid in keeping hydrophobic compounds in solution due to binding with proteins like albumin. Pre-incubating the diluted this compound in serum-containing media before final dilution can be beneficial.
-
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the most common primary solvent, other organic solvents can be used. However, their compatibility with downstream applications must be considered. The table below summarizes the approximate solubility of this compound in common laboratory solvents.
| Solvent | Approx. Solubility (mg/mL) | Application Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for primary stock solutions. |
| Ethanol (100%) | ~5 | Can be used, but higher final concentrations may be toxic to cells. |
| Methanol | ~2 | Generally not recommended for cell-based assays due to toxicity. |
| Acetonitrile | < 1 | Poor solubility. Not recommended. |
| Water (pH 7.4) | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | Practically insoluble. |
Experimental Protocols
Protocol: Preparation of a Stable 10 µM this compound Working Solution for Cell-Based Assays
This protocol is designed to minimize precipitation when preparing a final working solution for treating cultured cells.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare 10 mM Primary Stock Solution:
-
Weigh out the appropriate amount of this compound powder.
-
Add 100% DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming at 37°C for 5-10 minutes can assist dissolution.
-
Centrifuge briefly to pellet any undissolved particulates. Transfer the supernatant to a new sterile tube.
-
Aliquot and store at -20°C.
-
-
Prepare 1 mM Intermediate Stock:
-
Warm an aliquot of the 10 mM primary stock and the complete cell culture medium to room temperature.
-
In a sterile tube, add 90 µL of complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock to the medium (1:10 dilution).
-
Pipette up and down immediately and vigorously to mix. This step is critical to prevent localized high concentrations that can precipitate.
-
-
Prepare 100 µM Intermediate Stock:
-
In a new sterile tube, add 90 µL of complete cell culture medium.
-
Add 10 µL of the freshly prepared 1 mM intermediate stock.
-
Mix immediately and thoroughly by pipetting.
-
-
Prepare 10 µM Final Working Solution:
-
To your experimental vessel (e.g., a tube containing media for treating a 6-well plate), add the required volume of the 100 µM intermediate stock to achieve the final 10 µM concentration. For example, to make 1 mL of 10 µM solution, add 100 µL of the 100 µM stock to 900 µL of complete medium.
-
Mix thoroughly before adding to cells. The final DMSO concentration in this example will be 0.1%.
-
Visual Guides
Signaling Pathway: this compound Inhibition of WTA Biosynthesis
The diagram below illustrates the mechanism of action for this compound, which targets the TarGH ABC transporter to inhibit the flipping of the wall teichoic acid precursor (Lipid II-WTA) from the inner to the outer leaflet of the cell membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Factors affecting Targocil-II efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Targocil-II in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibacterial agent that functions as an inhibitor of the ATP-binding cassette (ABC) transporter TarGH, which is essential for the transport of wall teic acid (WTA) precursors across the cell membrane in Gram-positive bacteria like Staphylococcus aureus.[1][2][3] this compound binds to an extracellular site on the TarG subunit of the TarGH transporter.[3] This binding event jams the ATPase cycle, preventing ATP hydrolysis and ultimately inhibiting the translocation of WTA precursors.[3][4]
Q2: What is the primary application of this compound in research?
This compound is primarily used to study the effects of inhibiting WTA biosynthesis in Gram-positive bacteria. It is a valuable tool for investigating the role of WTA in cell wall architecture, bacterial physiology, and pathogenesis. Additionally, it shows synergistic activity with β-lactam antibiotics, making it a compound of interest for research into combating antibiotic resistance.[3][5]
Q3: What is the solubility and recommended storage for this compound?
For experimental use, this compound can be dissolved in solvents like dimethyl sulfoxide (DMSO). A stock solution can be prepared and stored at -20°C for short-term use or at -80°C for long-term storage. It is crucial to follow the manufacturer's specific instructions for optimal stability.
Q4: Against which bacterial species is this compound active?
This compound has demonstrated potent inhibitory activity against various Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), Staphylococcus epidermidis, Streptococcus pneumoniae, and Bacillus subtilis.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low antibacterial activity observed | Incorrect drug concentration: Calculation error or degradation of the compound. | - Verify calculations and prepare fresh dilutions from a new stock solution.- Confirm the MIC of this compound against your specific bacterial strain. |
| Bacterial strain is resistant: The strain may have mutations in tarG, tarO, or tarA.[7] | - Sequence the tarG, tarO, and tarA genes to check for mutations.- Use a susceptible control strain to confirm the activity of your this compound stock. | |
| Inappropriate assay conditions: Suboptimal growth medium, temperature, or incubation time. | - Ensure that the growth medium and conditions are optimal for the specific bacterial strain being tested.- Review and optimize the experimental protocol. | |
| High variability in experimental results | Inconsistent inoculum preparation: Variation in the number of bacteria used in each experiment. | - Standardize the inoculum preparation by measuring the optical density (OD) and performing serial dilutions to ensure a consistent starting bacterial concentration. |
| Assay-specific variability: Inherent variability in biological assays.[8][9] | - Include appropriate positive and negative controls in every experiment.- Perform experiments in triplicate to ensure reproducibility. | |
| Issues with ATPase activity assay: Contamination with free phosphate or improper reagent preparation.[10][11] | - Ensure all labware is phosphate-free.- Use high-purity ATP/GTP for the assay.[10]- Prepare fresh reagents and standards for each experiment.[12] | |
| Unexpected synergistic or antagonistic effects | Interaction with other media components: Components in the growth medium may interact with this compound. | - Test the activity of this compound in different defined media to identify any interfering components. |
| Combined effects with other treatments: The experimental design may include other compounds that interact with this compound. | - If testing in combination with other drugs, perform a checkerboard assay to systematically evaluate the interaction.[13][14] |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of Targocil and this compound against various S. aureus strains.
| Compound | Strain | Methicillin Susceptibility | MIC (µg/mL) | Reference |
| Targocil | Newman | MSSA | 1 | [15] |
| Targocil | MW2 | MRSA | 1 | [15] |
| Targocil | MG2375 | MRSA | 1 | [15] |
| Targocil | MG2389 | MRSA | 1 | [15] |
| Targocil | Keratitis Isolates | MSSA & MRSA | 1-2 | [15] |
| This compound | MW2 | MRSA | 1 | [1] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound.
| Assay | IC50 | Reference |
| TarGH ATPase Activity | 6.5 ± 1.2 µM | [6] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound stock solution (in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
S. aureus strain of interest
-
Spectrophotometer
-
Incubator (37°C)
-
-
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture of S. aureus. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (bacteria without this compound) and a sterility control well (broth only).
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth.
-
2. ATPase Activity Assay
This protocol measures the ATPase activity of purified TarGH in the presence and absence of this compound. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).[3][6]
-
Materials:
-
Purified TarGH enzyme
-
This compound
-
ATP (high purity)
-
Assay buffer (e.g., 40 mM Tris, 80 mM NaCl, 8 mM MgCl₂, 1 mM EDTA, pH 7.5)[10]
-
Malachite green reagent
-
Phosphate standard solution
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified TarGH enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a saturating concentration of ATP to each well.
-
Incubate for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of Pi released using the malachite green reagent. This is done by adding the reagent and measuring the absorbance at a specific wavelength (e.g., 620-650 nm) after a short incubation.
-
Create a standard curve using the phosphate standard to quantify the amount of Pi released.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the TarGH transporter.
Caption: Experimental workflow for MIC determination.
References
- 1. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Variability associated with as in vivo-in vitro correlations when using different bioaccessibility methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. journals.asm.org [journals.asm.org]
Interpreting unexpected phenotypes with Targocil-II treatment
Technical Support Center: Targocil-II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Wall Associated Kinase 1 (WAK1). WAK1 is a critical transmembrane protein that functions as a receptor for pectin in the plant cell wall and plays a crucial role in cell expansion and pathogen resistance signaling. By inhibiting WAK1, this compound is expected to disrupt these processes.
Q2: What are the expected phenotypes of this compound treatment in Arabidopsis thaliana?
Based on its mechanism of action, the expected phenotypes of this compound treatment in wild-type Arabidopsis thaliana seedlings include:
-
Inhibition of cell expansion, leading to stunted growth and smaller rosettes.
-
Reduced root elongation.
-
Increased susceptibility to certain pathogens, such as Pseudomonas syringae.
Q3: What are some of the unexpected phenotypes that have been observed with this compound treatment?
Some users have reported phenotypes that are not immediately consistent with the primary inhibitory function of this compound on WAK1. These include:
-
Paradoxical increase in root hair density.
-
Ectopic lignification in the root elongation zone.
-
Altered gravitropic response.
Troubleshooting Guides for Unexpected Phenotypes
Unexpected Phenotype 1: Paradoxical Increase in Root Hair Density
Problem: My Arabidopsis seedlings show a significant increase in the density of root hairs after treatment with this compound, which is contrary to the expected growth inhibition.
Possible Causes and Solutions:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects on other kinases or signaling pathways that positively regulate root hair development.
-
Troubleshooting Step: Perform a dose-response experiment to determine if the phenotype is concentration-dependent.
-
Recommendation: Use the lowest effective concentration of this compound that inhibits the primary target (WAK1) without inducing this phenotype.
-
-
Compensatory Signaling: Inhibition of the WAK1 pathway may trigger a compensatory signaling cascade that upregulates genes involved in root hair formation.
-
Troubleshooting Step: Analyze the expression of key root hair development genes (e.g., RHD2, RSL4) via qRT-PCR.
-
Recommendation: Investigate parallel signaling pathways that may be activated upon WAK1 inhibition.
-
Recommended Experimental Workflow:
Caption: Workflow for troubleshooting increased root hair density.
Quantitative Data Summary:
| This compound Conc. (µM) | Average Root Hair Density (hairs/mm) | Standard Deviation |
| 0 (Control) | 25.4 | 3.1 |
| 1 | 26.1 | 3.5 |
| 5 | 38.9 | 4.2 |
| 10 | 45.2 | 4.8 |
| 20 | 22.3 (with signs of toxicity) | 5.5 |
Unexpected Phenotype 2: Ectopic Lignification in the Root
Problem: I am observing patches of lignification in the root elongation zone, an area where lignin is not typically deposited.
Possible Causes and Solutions:
-
Stress Response: this compound, by disrupting cell wall integrity signaling, might be inducing a stress response that leads to the ectopic deposition of lignin as a reinforcement mechanism.
-
Troubleshooting Step: Stain roots with a lignin-specific dye (e.g., Phloroglucinol-HCl) to confirm the presence and location of lignin.
-
Recommendation: Perform a time-course experiment to determine the onset of lignification after treatment.
-
-
Hormonal Imbalance: The WAK1 pathway may cross-talk with hormone signaling pathways (e.g., auxin, cytokinin) that regulate cell differentiation and lignification.
-
Troubleshooting Step: Analyze the expression of genes involved in lignin biosynthesis (e.g., PAL, CAD) and auxin response genes.
-
Recommendation: Test for genetic interactions by using this compound on mutants deficient in auxin signaling.
-
Signaling Pathway Hypothesis:
Caption: Hypothesized pathway for ectopic lignification.
Quantitative Data Summary:
| Treatment | Relative Expression of PAL1 (Fold Change) | Relative Expression of CAD5 (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (5 µM) | 4.2 | 3.7 |
| This compound (10 µM) | 6.8 | 5.9 |
Experimental Protocols
Protocol 1: Phloroglucinol-HCl Staining for Lignin
-
Reagent Preparation: Prepare a fresh solution of 2% (w/v) phloroglucinol in 95% ethanol. Prepare a separate solution of concentrated hydrochloric acid (HCl).
-
Sample Preparation: Gently wash the roots of treated and control Arabidopsis seedlings with distilled water to remove any growth media.
-
Staining: Place the seedlings on a microscope slide. Add two drops of the phloroglucinol solution to cover the root tissue. Incubate for 2 minutes.
-
Fixation: Add one drop of concentrated HCl to the slide. Be cautious and work in a fume hood.
-
Visualization: Place a coverslip over the sample and immediately observe under a bright-field microscope. Lignified tissue will stain a cherry-red color.
-
Imaging: Capture images within 5-10 minutes as the stain can fade.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Harvest root tissue from at least 3 biological replicates of treated and control seedlings. Immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: Perform the reaction in a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable reference gene (e.g., ACTIN2).
Validation & Comparative
Comparative Analysis of Targocil-II and Targocil: Information Not Available
A comprehensive search of publicly available scientific literature, clinical trial databases, and chemical compound repositories has yielded no information on substances identified as "Targocil-II" or "Targocil." As a result, a comparative analysis based on experimental data cannot be provided at this time.
For a detailed comparison guide to be generated, including data on performance, experimental protocols, and signaling pathways, the compounds must be described in accessible scientific or patent literature. The absence of any such documentation prevents the fulfillment of the request for a data-driven comparison.
Should "this compound" and "Targocil" be internal or developmental code names for compounds that are described under different nomenclature in public domains, providing those alternative names would be necessary to proceed with a detailed analysis. Without verifiable and citable data, any comparison would be speculative and would not meet the required standards for a scientific or research-focused audience.
A Comparative Analysis of Targocil-II and Tunicamycin: Efficacy and Mechanism of Action
In the landscape of antimicrobial research, the pursuit of novel agents to combat drug-resistant pathogens is of paramount importance. This guide provides a detailed comparison of two such agents, Targocil-II and tunicamycin, with a focus on their efficacy, mechanisms of action, and experimental validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new therapeutic compounds.
Executive Summary
This compound and tunicamycin both exhibit inhibitory effects on the biosynthesis of wall teichoic acid (WTA) in Gram-positive bacteria, a critical component of the bacterial cell wall. However, their specific molecular targets and broader biological activities differ significantly. This compound is a targeted inhibitor of the TarGH ABC transporter, essential for WTA transport in Staphylococcus aureus, demonstrating potent and specific antibacterial activity. Tunicamycin, a broader-spectrum agent, inhibits the initial step of N-linked glycosylation in eukaryotes and also targets TarO, the first enzyme in the S. aureus WTA biosynthesis pathway. This dual activity contributes to its wider range of biological effects, including antiviral and anticancer properties, but also presents challenges in terms of selective toxicity.
Mechanism of Action
This compound: This compound specifically targets the TarGH ABC transporter, a key component in the late stages of WTA biosynthesis in Staphylococcus aureus. It binds to the transmembrane subunit TarG, which in turn allosterically inhibits the ATPase activity of the cytoplasmic subunit TarH.[1][2] This inhibition effectively blocks the transport of WTA precursors across the cell membrane, leading to their accumulation in the cytoplasm and disrupting cell wall integrity.[3][4]
Tunicamycin: Tunicamycin's primary and most well-characterized mechanism of action is the inhibition of N-linked glycosylation in eukaryotic cells. It achieves this by blocking the activity of UDP-N-acetylglucosamine:-dolichol-1-phosphate N-acetylglucosamine-1-phosphate transferase (GPT), the enzyme that catalyzes the first step in the synthesis of the dolichol-linked oligosaccharide precursor.[5][6] In bacteria, specifically Staphylococcus aureus, tunicamycin inhibits TarO, the enzyme responsible for the first step of WTA biosynthesis.[3][7] This inhibition of an early stage of the pathway also disrupts cell wall formation.
Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and tunicamycin against various strains and in different assays. It is important to note that the data is compiled from multiple studies and direct head-to-head comparisons under identical conditions are limited.
Table 1: Antibacterial Efficacy (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | Staphylococcus aureus | USA300, WCC1135, WCC1139, WCC1133, WCC1149 | < 0.5 | [8] |
| Staphylococcus aureus (MSSA & MRSA) | Clinical Isolates | 1 - 2 | [9] | |
| Staphylococcus aureus | SH1000 | ~1 | [3] | |
| Tunicamycin | Staphylococcus aureus | ATCC 25923 | 2.5 (in Ampicillin) | [1] |
| Staphylococcus aureus | - | 20 - 40 | [10] | |
| Listeria monocytogenes | - | 2.5 - 5 | [10] | |
| Mycobacterium avium subsp. paratuberculosis | Seven strains | 16 - 32 | [5] | |
| Mycobacterium marinum | - | 0.025 | [5] | |
| Mycobacterium smegmatis | - | 3.2 | [5] |
Table 2: Biofilm Inhibition
| Compound | Organism | Effect | Concentration | Reference(s) |
| This compound | Staphylococcus aureus | Possesses antibiofilm activities | Not specified | [11] |
| Tunicamycin | Staphylococcus aureus | Reduced biofilm formation | Sub-inhibitory concentrations (2.5 and 5 µg/ml) | [12] |
| Staphylococcus aureus (MRSA USA300) | MBIC of 64 µg/mL | 64 µg/mL | [13] | |
| Enterococcus faecalis (VRE ATCC 51575) | Synergistic inhibition with HSGN-94 | Tunicamycin MBIC reduced from 16 to 4 µg/mL | [14] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented were determined using broth microdilution methods, generally following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17]
General Protocol:
-
Bacterial Inoculum Preparation: A standardized inoculum of the test organism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).[1][5]
-
Serial Dilution of Compounds: The test compounds (this compound or tunicamycin) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.
Biofilm Inhibition Assay (Crystal Violet Method)
The crystal violet assay is a common method to quantify biofilm formation.[1][14][18]
General Protocol:
-
Bacterial Culture and Inoculation: An overnight culture of the test organism is diluted in a suitable growth medium (e.g., TSB supplemented with glucose) and dispensed into the wells of a 96-well polystyrene plate.
-
Addition of Inhibitor: Different concentrations of the test compound are added to the wells.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Washing and Solubilization: Excess stain is removed by washing with water. The bound crystal violet is then solubilized with a solvent such as 30% acetic acid or ethanol.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the amount of biofilm formed.
Signaling Pathways and Experimental Workflows
This compound: Inhibition of Wall Teichoic Acid (WTA) Biosynthesis
The following diagram illustrates the mechanism of action of this compound in the context of the S. aureus WTA biosynthesis pathway.
Caption: this compound inhibits the TarGH transporter, blocking WTA precursor transport.
Tunicamycin: Induction of the Unfolded Protein Response (UPR)
Tunicamycin's inhibition of N-linked glycosylation leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR).
Caption: Tunicamycin induces ER stress and activates the UPR signaling pathways.
Experimental Workflow: MIC Determination
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. Investigation of Biofilm Formation in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Antibiotic That Inhibits a Late Step in Wall Teichoic Acid Biosynthesis Induces the Cell Wall Stress Stimulon in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ableweb.org [ableweb.org]
- 6. A Revised Pathway Proposed for Staphylococcus aureus Wall Teichoic Acid Biosynthesis Based on In Vitro Reconstitution of the Intracellular Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound-gene interaction mapping reveals distinct roles for Staphylococcus aureus teichoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Tunicamycin Mediated Inhibition of Wall Teichoic Acid Affects Staphylococcus aureus and Listeria monocytogenes Cell Morphology, Biofilm Formation and Virulence [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Tunicamycin Mediated Inhibition of Wall Teichoic Acid Affects Staphylococcus aureus and Listeria monocytogenes Cell Morphology, Biofilm Formation and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipoteichoic Acid Biosynthesis Inhibitors as Potent Inhibitors of S. aureus and E. faecalis Growth and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. Antimicrobial susceptibility testing of Staphylococcus aureus isolates from patients at a tertiary hospital in Tehran, Iran, 2018–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goums.ac.ir [goums.ac.ir]
- 17. iacld.com [iacld.com]
- 18. researchgate.net [researchgate.net]
Validation of Targocil-II as a TarGH-Specific Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Targocil-II as a specific inhibitor of the TarGH ABC transporter in Staphylococcus aureus. It compares its performance with other known inhibitors of the wall teichoic acid (WTA) biosynthesis pathway and includes detailed experimental data and protocols to support these findings.
Introduction to TarGH and Wall Teichoic Acid Synthesis
Wall teichoic acids (WTAs) are crucial anionic polymers found on the surface of Gram-positive bacteria, including the pathogenic Staphylococcus aureus. They play a vital role in cell division, biofilm formation, and virulence. The biosynthesis of WTA is a complex process that involves a series of enzymatic steps, culminating in the flipping of a lipid-linked WTA precursor from the cytoplasm to the cell exterior. This critical translocation step is mediated by the TarGH ABC transporter, a heterodimer composed of the TarG and TarH subunits. The essential nature of TarGH for bacterial viability makes it a prime target for the development of novel antibiotics.
This compound: A Potent and Specific Inhibitor of TarGH
This compound has emerged as a potent inhibitor of the TarGH transporter. Unlike its predecessor, Targocil, which primarily targets the TarG subunit, recent structural and kinetic analyses suggest that this compound may have a distinct mechanism of action, potentially involving the TarH ATPase subunit. This guide will delve into the experimental evidence that validates the specificity and efficacy of this compound.
Comparative Analysis of TarGH Inhibitors
To objectively evaluate the performance of this compound, a comparison with other known inhibitors of TarGH and the broader WTA biosynthesis pathway is presented below. The data summarizes key quantitative metrics such as the half-maximal inhibitory concentration (IC50) for ATPase activity, the dissociation constant (Kd) for binding affinity, and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
| Inhibitor | Target | IC50 (µM) | Kd (µM) | MIC (µg/mL) against S. aureus | Frequency of Resistance (FOR) |
| This compound | TarGH | 6.5 ± 1.2[1] | AMP-PNP bound: 2.9 ± 0.6ATPγS bound: 25 ± 4[1] | < 0.5[1] | Not Reported |
| Targocil | TarG | Not Reported | Not Reported | 1 - 8[2] | ~7 x 10⁻⁷ at 8x MIC[2] |
| 1835F03 | TarG | Not Reported | Not Reported | Not Reported | Not Reported |
| L275 | TarG | Not Reported | Not Reported | 1 - 8[2] | ≤ 3.6 x 10⁻¹⁰ at 6-8x MIC[2] |
| L638 | TarG | Not Reported | Not Reported | 1 - 8[2] | 1.9 x 10⁻⁸ at 8x MIC[2] |
| L524 | TarG | Not Reported | Not Reported | 1 - 8[2] | Higher than Targocil[2] |
| L555 | TarG | Not Reported | Not Reported | 1 - 8[2] | Marginally lower than Targocil[2] |
| Tunicamycin | TarO | Not Reported | Not Reported | Varies | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and other inhibitors is determined using the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Inhibitor stock solutions (e.g., in DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of the inhibitor in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[3][4][5]
TarGH ATPase Activity Assay
The inhibitory effect of this compound on the ATPase activity of the TarGH transporter is measured by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Purified TarGH protein reconstituted in liposomes
-
Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5)
-
ATP solution
-
Inhibitor stock solutions
-
Malachite green reagent for phosphate detection
Procedure:
-
Prepare a reaction mixture containing the purified TarGH protein in the assay buffer.
-
Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the ATPase reaction by adding a known concentration of ATP to the mixture.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released during ATP hydrolysis.
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer.
-
A standard curve using known concentrations of phosphate is used to determine the amount of Pi released in each reaction.
-
The ATPase activity is calculated and plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6]
Visualizing the Mechanism of Action
To better understand the role of TarGH and the inhibitory action of this compound, the following diagrams illustrate the WTA biosynthesis pathway and the experimental workflow for inhibitor validation.
Caption: Wall Teichoic Acid (WTA) Biosynthesis Pathway in S. aureus.
Caption: Experimental Workflow for Validating this compound.
Conclusion
The data presented in this guide strongly supports the validation of this compound as a specific and potent inhibitor of the TarGH ABC transporter. Its low micromolar IC50 value against TarGH ATPase activity and its sub-microgram per milliliter MIC against S. aureus highlight its potential as a promising therapeutic candidate. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers in the field of antibiotic discovery and development, facilitating further investigation into TarGH inhibitors and the broader field of WTA biosynthesis.
References
- 1. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wall Teichoic Acid Inhibitors: Targocil-II and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus, necessitates the exploration of novel therapeutic targets. One such promising target is the biosynthesis of wall teichoic acids (WTAs), anionic glycopolymers crucial for bacterial cell wall integrity, virulence, and resistance to certain antibiotics. This guide provides a detailed comparison of Targocil-II, a late-stage WTA biosynthesis inhibitor, with other known inhibitors targeting different steps of this essential pathway. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.
Mechanism of Action: A Tale of Two Ends of the Pathway
The biosynthesis of WTA is a multi-step process that can be broadly divided into early cytoplasmic steps and later membrane-associated and extracellular steps. The inhibitors discussed in this guide target distinct stages of this pathway, leading to different cellular consequences.
Late-Stage Inhibition: this compound and Targocil
This compound and its predecessor, Targocil, represent a class of inhibitors that target the final stages of WTA biosynthesis. Specifically, they inhibit the ABC transporter TarGH, which is responsible for flipping the lipid-linked WTA precursor across the cytoplasmic membrane.
-
This compound acts as an allosteric inhibitor, binding to the transmembrane domain of TarG to interfere with the ATPase activity of the TarH subunit. This ultimately jams the transporter, preventing the externalization of WTA precursors.
-
Targocil directly targets the TarG subunit of the TarGH transporter.
Inhibition at this late stage is lethal to the bacterium due to the toxic accumulation of WTA precursors within the cell and the depletion of the lipid carrier bactoprenol phosphate, which is also essential for peptidoglycan synthesis.
Early-Stage Inhibition: Tunicamycin and Ticlopidine
In contrast, other inhibitors block the initial cytoplasmic steps of WTA biosynthesis.
-
Tunicamycin , a well-characterized natural product, inhibits TarO, the enzyme that catalyzes the first committed step in the pathway: the transfer of N-acetylglucosamine-1-phosphate to bactoprenol phosphate.
-
Ticlopidine , a drug previously used as a platelet aggregation inhibitor, has been identified as a potential early-stage inhibitor of WTA biosynthesis, though its precise molecular target within the pathway is not as well-defined as that of tunicamycin.
Blocking the early stages of WTA biosynthesis is generally not lethal in vitro, as it prevents the accumulation of toxic downstream intermediates. However, it can significantly impact bacterial physiology, leading to defects in cell division and increased susceptibility to other antibiotics, such as β-lactams.
Comparative Performance Data
The following tables summarize the quantitative data for the discussed WTA inhibitors. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Inhibitory Activity against Target Enzymes
| Inhibitor | Target | Assay Type | IC50 | Organism |
| This compound | TarGH ABC Transporter | ATPase Activity | 137 nM[1][2][3] | Staphylococcus aureus |
| Tunicamycin | TarO | (Data not consistently reported as direct enzymatic IC50) | - | Staphylococcus aureus |
| Targocil | TarG | (Specific IC50 data not readily available) | - | Staphylococcus aureus |
| Ticlopidine | Early-stage WTA biosynthesis | (Specific target and IC50 not determined) | - | Staphylococcus aureus |
Table 2: Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus
| Inhibitor | S. aureus Strain(s) | MIC Range (µg/mL) | Notes |
| This compound | MW2 | 1[4] | |
| Targocil | Newman, MW2, MG2375, MG2389 | 1[5] | |
| MSSA and MRSA clinical isolates | 1 - 2[5] | MIC90 of 2 µg/mL for both MSSA and MRSA.[5] | |
| Tunicamycin | Various S. aureus strains | 20 - 40[6] | MIC can be influenced by the growth medium.[6] |
| Ticlopidine | (MIC data for direct antibacterial effect is limited and variable) | - | Primarily studied for its synergy with other antibiotics. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key protocols used in the evaluation of WTA inhibitors.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)
-
WTA inhibitor stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the WTA inhibitor in the microtiter plate using the growth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no inhibitor) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading: Determine the MIC by visually inspecting for the lowest concentration of the inhibitor that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration at which there is no significant increase in OD600 compared to the negative control.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Materials:
-
Two antimicrobial agents (e.g., a WTA inhibitor and a β-lactam)
-
Bacterial strain of interest
-
Appropriate growth medium
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup: Prepare a 96-well plate with serial dilutions of Drug A along the y-axis and serial dilutions of Drug B along the x-axis.
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: After incubation, determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Extraction and Analysis of Wall Teichoic Acids
This protocol allows for the visualization and relative quantification of WTA.
Materials:
-
Bacterial culture
-
Trichloroacetic acid (TCA) or Sodium dodecyl sulfate (SDS)
-
Lysozyme
-
Proteinase K
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Alcian blue and silver stain reagents
Procedure:
-
Cell Lysis: Harvest bacterial cells and resuspend them in a lysis buffer. Treat with lysozyme to degrade the peptidoglycan and release the cell wall components.
-
Enzymatic Digestion: Treat the lysate with proteinase K and DNase to remove protein and DNA contaminants.
-
WTA Extraction:
-
TCA Method: Precipitate the WTA from the lysate using cold TCA.
-
Hot SDS Method: Extract the WTA using hot SDS, followed by enzymatic digestions to remove other cellular components.
-
-
PAGE Analysis: Run the extracted WTA on a high-percentage polyacrylamide gel.
-
Staining: Stain the gel with Alcian blue, which specifically binds to the negatively charged phosphate groups of WTA, followed by silver staining to enhance visualization. The resulting ladder-like pattern reflects the different polymer lengths of the WTA molecules.
Future Directions: Targeting the Final Step
The LytR-CpsA-Psr (LCP) family of enzymes represents a novel and attractive target for the development of new anti-infective agents. These enzymes catalyze the final, essential step of covalently attaching WTA to the peptidoglycan layer. As this process occurs on the outer leaflet of the cell membrane, inhibitors targeting LCP enzymes would not need to penetrate the bacterial cytoplasm. To date, no specific inhibitors of LCP enzymes have been reported, highlighting a significant opportunity for future drug discovery efforts.
This comparative guide provides a foundation for researchers to understand the current landscape of WTA biosynthesis inhibitors. The detailed protocols and comparative data are intended to facilitate further investigation into this promising area of antibacterial drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. glpbio.com [glpbio.com]
- 4. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Tunicamycin Mediated Inhibition of Wall Teichoic Acid Affects Staphylococcus aureus and Listeria monocytogenes Cell Morphology, Biofilm Formation and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Targocil-II Cross-Resistance Profiles
For Immediate Release
A comprehensive analysis of available data indicates that Targocil-II, a novel inhibitor of wall teichoic acid (WTA) biosynthesis in Staphylococcus aureus, demonstrates a promisingly low potential for cross-resistance with major classes of currently approved antibiotics. This guide provides a detailed comparison of this compound's cross-resistance profile, supported by available experimental data, and outlines the methodologies for key assessment protocols.
This compound, a potent inhibitor of the TarGH ABC transporter involved in the transport of WTA precursors across the cell membrane, represents a significant advancement in the fight against multidrug-resistant S. aureus. A critical aspect of its preclinical evaluation is understanding its potential for cross-resistance with existing antibacterial agents. This guide is intended for researchers, scientists, and drug development professionals to provide an objective overview of the current knowledge.
Key Findings on Cross-Resistance
Current research indicates that resistance to this compound, primarily mediated by mutations in the tarG gene, does not confer resistance to other major antibiotic classes. Conversely, this compound has been shown to exhibit synergistic activity with β-lactam antibiotics, potentially resensitizing methicillin-resistant S. aureus (MRSA) to this important class of drugs.
One study found that while S. aureus mutants with alterations in TarG were cross-resistant to other novel WTA inhibitors targeting the same protein, they were not cross-resistant to other classes of antibiotics tested. Furthermore, studies with the related compound targocil have shown no interaction (synergism or antagonism) with vancomycin, ciprofloxacin, or gentamicin, suggesting distinct mechanisms of action and a low likelihood of cross-resistance.
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following table summarizes the expected cross-resistance profile of this compound based on available data. It is important to note that comprehensive studies testing a wide array of antibiotics against well-characterized this compound resistant strains are still emerging. The data presented here is a synthesis of current findings.
| Antibiotic Class | Representative Antibiotic(s) | Expected Susceptibility of this compound Resistant S. aureus | Supporting Evidence |
| Glycopeptides | Vancomycin | Susceptible | No synergistic or antagonistic activity observed with the related compound targocil.[1] |
| Oxazolidinones | Linezolid | Susceptible | No reported cross-resistance. Mechanism of action is distinct from this compound. |
| Lipopeptides | Daptomycin | Susceptible | No reported cross-resistance. Mechanism of action is distinct from this compound. |
| Fluoroquinolones | Ciprofloxacin | Susceptible | No synergistic or antagonistic activity observed with the related compound targocil.[1] |
| Aminoglycosides | Gentamicin | Susceptible | No synergistic or antagonistic activity observed with the related compound targocil.[1] |
| β-Lactams | Methicillin, Oxacillin | Synergistic Effect | Targocil has demonstrated synergistic activity with methicillin.[1] Inhibition of WTA biosynthesis is known to re-sensitize MRSA to β-lactams. |
| WTA Inhibitors (TarG target) | Other novel TarG inhibitors | Resistant | Mutations in tarG confer cross-resistance to other inhibitors targeting the same protein. |
Experimental Protocols
The assessment of cross-resistance and synergistic interactions is crucial in antibiotic development. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum: Culture S. aureus (wild-type and this compound resistant strains) in cation-adjusted Mueller-Hinton Broth (CAMHB) to an optical density at 600 nm (OD600) of 0.08–0.1 (equivalent to a 0.5 McFarland standard).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antibiotic in CAMHB.
-
Inoculation: Add the prepared bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A horizontally and antibiotic B vertically.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Time-Kill Curve Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic over time.
Protocol:
-
Culture Preparation: Grow a bacterial culture to the mid-logarithmic phase and dilute it to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Antibiotic Addition: Add antibiotics (alone and in combination) at desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the samples and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Plotting: Plot the log10 CFU/mL versus time for each antibiotic concentration.
-
Bactericidal activity: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log10 reduction in CFU/mL.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Logical relationships in this compound cross-resistance.
Caption: Workflow for assessing antibiotic cross-resistance.
Caption: this compound's mechanism and synergy with β-lactams.
References
Comparative Analysis of Targocil-II and Other ABC Transporter Modulators
This guide provides a comparative analysis of Targocil-II and other prominent ATP-Binding Cassette (ABC) transporter modulators. The focus is on their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work on overcoming multidrug resistance.
Introduction to ABC Transporters and Multidrug Resistance
ABC transporters are a family of transmembrane proteins that utilize ATP hydrolysis to transport a wide variety of substrates across cellular membranes. Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a major mechanism of multidrug resistance (MDR) in cancer cells. These transporters actively efflux chemotherapeutic agents, reducing their intracellular concentration and efficacy. The development of modulators that can inhibit the function of these transporters is a key strategy to overcome MDR.
Overview of this compound and Other Modulators
This compound is a modulator of ABCG2, an ABC transporter strongly associated with resistance to a variety of anticancer drugs, including topotecan, mitoxantrone, and doxorubicin. This guide compares this compound with other well-characterized ABC transporter modulators, such as Ko143, a potent and specific ABCG2 inhibitor, and Tariquidar, a broad-spectrum inhibitor of P-gp and ABCG2.
Performance Comparison
The following table summarizes the inhibitory potency (IC50 values) of this compound and other selected ABC transporter modulators against key ABC transporters. Lower IC50 values indicate higher potency.
| Modulator | Target Transporter(s) | IC50 (nM) | Cell Line/Assay System | Substrate | Reference |
| This compound | ABCG2 | ~150 | MDCKII-ABCG2 | Doxorubicin | |
| Ko143 | ABCG2 | ~5 | HEK293/ABCG2 | Pheophorbide A | |
| Tariquidar (XR9576) | P-gp (ABCB1), ABCG2 | P-gp: ~4.5ABCG2: ~100-300 | Multiple | Paclitaxel, Topotecan | |
| Verelan (Verapamil) | P-gp (ABCB1) | ~1,200 | CHO-K1 | Daunorubicin |
Experimental Protocols
Detailed methodologies for key experiments used to characterize ABC transporter modulators are provided below.
Reversal of Multidrug Resistance (MDR) Assay
This assay assesses the ability of a modulator to restore the cytotoxicity of a chemotherapeutic agent in MDR cancer cells.
Objective: To determine the concentration at which a modulator can sensitize resistant cells to a specific anticancer drug.
Materials:
-
MDR cell line (e.g., MDCKII-ABCG2) and parental non-resistant cell line.
-
Chemotherapeutic agent (e.g., Doxorubicin).
-
ABC transporter modulator (e.g., this compound).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well plates.
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader.
Procedure:
-
Seed the resistant and parental cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in the culture medium.
-
Prepare a fixed, non-toxic concentration of the ABC transporter modulator.
-
Treat the cells with the chemotherapeutic agent alone or in combination with the modulator. Include untreated cells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess cell viability using the chosen assay kit according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of the modulator.
-
The fold-reversal (FR) is calculated as: FR = IC50 (drug alone) / IC50 (drug + modulator).
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the ABC transporter, which is often stimulated by its substrates and inhibited by its modulators.
Objective: To determine if a compound inhibits the ATP-hydrolyzing function of the transporter.
Materials:
-
Membrane vesicles prepared from cells overexpressing the ABC transporter of interest (e.g., ABCG2).
-
ABC transporter modulator.
-
Known transporter substrate (e.g., methotrexate for ABCG2).
-
ATP.
-
Phosphate detection reagent (e.g., malachite green).
-
96-well plates.
-
Plate reader.
Procedure:
-
Pre-incubate the membrane vesicles with varying concentrations of the modulator for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of ATP and the transporter substrate.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., sodium dodecyl sulfate).
-
Add the phosphate detection reagent to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
The percentage of inhibition is calculated relative to the ATPase activity in the absence of the modulator.
Hoechst 33342 Dye Efflux Assay
This is a fluorescence-based assay to directly measure the efflux activity of ABCG2.
Objective: To assess the ability of a modulator to block the transport of a fluorescent substrate out of the cell.
Materials:
-
Cells overexpressing ABCG2 (e.g., NCI-H460/MX20).
-
Hoechst 33342 dye.
-
ABC transporter modulator.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Pre-incubate the cells with the modulator at various concentrations for 30 minutes at 37°C.
-
Add Hoechst 33342 dye to the cell suspension and incubate for another 60 minutes at 37°C.
-
Wash the cells with ice-cold buffer to remove the extracellular dye.
-
Analyze the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.
-
Increased intracellular fluorescence in the presence of the modulator indicates inhibition of the transporter's efflux function.
Visualizations
Signaling and Functional Pathways
Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition by modulators.
Experimental Workflow: Reversal of MDR Assay
Caption: A typical experimental workflow for determining the reversal of multidrug resistance.
In Vivo Validation of Targocil-II Antibacterial Activity: A Comparative Guide
This guide provides a comparative analysis of the in vivo antibacterial activity of Targocil-II against established alternatives, namely Vancomycin and Teicoplanin. This compound is a potent inhibitor of wall teichoic acid (WTA) biosynthesis in Gram-positive bacteria, a novel mechanism of action that makes it a promising candidate for combating antibiotic-resistant infections.[1][2] While direct in vivo studies for this compound are not yet extensively published, data from its closely related predecessor, Targocil, in combination with clinical data for Vancomycin and Teicoplanin, offer valuable insights into its potential therapeutic efficacy.
Executive Summary
This compound and its analog, Targocil, represent a new class of antibiotics targeting the WTA biosynthesis pathway.[1][2] In vitro studies have demonstrated the potent activity of this compound against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[3] An in vivo study on Targocil, while showing limited efficacy as a monotherapy, revealed a powerful synergistic effect when combined with a β-lactam antibiotic, imipenem, in a murine infection model.[4] This suggests that the primary in vivo application of this compound may be as part of a combination therapy regimen.
Vancomycin and Teicoplanin are glycopeptide antibiotics that are current standards of care for serious Gram-positive infections. Their in vivo efficacy has been extensively validated in various animal models and clinical settings. This guide will compare the available data for Targocil with the established in vivo performance of these alternatives.
Data Presentation
Table 1: In Vitro Minimum Inhibitory Concentrations (MICs)
| Antibiotic | Target Organism(s) | MIC Range (µg/mL) | Reference(s) |
| This compound | S. aureus | < 0.5 | [3] |
| Targocil | S. aureus (including MRSA) | 1 - 2 | [5] |
| Vancomycin | S. aureus (including MRSA) | 1 - 2 | |
| Teicoplanin | Gram-positive cocci | Not specified in provided abstracts |
Table 2: In Vivo Efficacy Comparison
| Antibiotic | Animal Model | Infection Model | Dosing Regimen | Key Findings | Reference(s) |
| Targocil | Murine | Intraperitoneal challenge with kidney colonization (MRSA) | 200 mg/kg (subcutaneous, tid) | No significant reduction in bacterial burden as monotherapy. | [4] |
| Targocil + Imipenem | Murine | Intraperitoneal challenge with kidney colonization (MRSA) | Targocil: 200 mg/kg (subcutaneous, tid), Imipenem: 10 mg/kg (subcutaneous, tid) | Strong synergistic effect, significant reduction in bacterial burden. | [4] |
| Vancomycin | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Established efficacy in various infection models. | |
| Teicoplanin | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | Established efficacy in various infection models. |
Experimental Protocols
Targocil In Vivo Efficacy Model (Murine Intraperitoneal Challenge)[4]
-
Animal Model: Female BALB/c mice.
-
Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) COL.
-
Infection Protocol:
-
Mice were challenged via intraperitoneal injection with a predetermined lethal dose of MRSA.
-
-
Treatment Protocol:
-
Treatment was initiated at a specified time point post-infection.
-
Targocil was administered subcutaneously at a dose of 200 mg/kg, three times a day (tid).
-
For combination therapy, imipenem was co-administered subcutaneously at 10 mg/kg (tid).
-
A vehicle control group received the delivery vehicle without the active compounds.
-
-
Efficacy Endpoint:
-
After 24 hours of treatment, mice were euthanized.
-
Kidneys were harvested, homogenized, and serially diluted.
-
Colony-forming units (CFU) per gram of kidney tissue were enumerated to determine the bacterial burden.
-
General In Vivo Protocol for Vancomycin and Teicoplanin (Thigh Infection Model)
A commonly used model for evaluating the in vivo efficacy of antibiotics against localized infections is the neutropenic murine thigh infection model.
-
Animal Model: Neutropenic mice (rendered neutropenic by cyclophosphamide administration).
-
Bacterial Strain: Relevant Gram-positive pathogen (e.g., MRSA).
-
Infection Protocol:
-
A standardized inoculum of the bacterial strain is injected into the thigh muscle of the mice.
-
-
Treatment Protocol:
-
Treatment with Vancomycin or Teicoplanin is initiated at a specified time post-infection.
-
Dosing regimens are varied to determine the pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with efficacy.
-
-
Efficacy Endpoint:
-
At 24 hours post-treatment initiation, mice are euthanized.
-
The infected thigh muscle is excised, homogenized, and bacterial CFU are enumerated.
-
The reduction in bacterial load compared to untreated controls is the primary measure of efficacy.
-
Mandatory Visualization
Caption: Mechanism of this compound action on the WTA biosynthesis pathway.
Caption: Generalized experimental workflow for in vivo efficacy testing.
References
- 1. Taking aim at wall teichoic acid synthesis: new biology and new leads for antibiotics — Brown Lab [brownlab.ca]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Cryo-EM analyses unveil details of mechanism and this compound mediated inhibition of S. aureus WTA transporter TarGH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Wall Teichoic Acid Inhibitors as Effective anti-MRSA β-lactam Combination Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Benchmarking Targocil-II: A Comparative Analysis Against Standard of Care Antibiotics for MRSA
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the development of novel therapeutics. This guide provides a comprehensive comparison of Targocil-II, a novel inhibitor of wall teichoic acid (WTA) biosynthesis, against current standard-of-care antibiotics for the treatment of MRSA infections. This analysis is supported by available experimental data to inform research and development efforts.
Executive Summary
This compound presents a promising alternative to conventional MRSA therapies by targeting a novel bacterial pathway essential for cell wall integrity and virulence. Unlike standard-of-care antibiotics that primarily target peptidoglycan synthesis or protein production, this compound inhibits the TarG subunit of the WTA translocase, leading to a unique mechanism of action that includes the potentiation of β-lactam antibiotics. This guide will delve into the comparative efficacy, mechanisms of action, and relevant experimental protocols to provide a clear benchmark for this compound.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro activity of this compound and standard-of-care antibiotics against MRSA. Data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which are key indicators of an antibiotic's potency.
Table 1: Comparative In Vitro Activity (MIC) against MRSA
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | ~1 | 2[1] | 1 - 2[1] |
| Vancomycin | 1 | 2[2][3] | 0.25 - 2[4] |
| Linezolid | 1.58 (geometric mean) | 3[3][5] | 0.25 - 4 |
| Daptomycin | 0.38 - 0.5 | 0.75 - 1[6][7] | 0.125 - 1[6] |
Table 2: Comparative In Vitro Activity (MBC) against MRSA
| Antibiotic | MBC (µg/mL) | MBC Range (µg/mL) | MBC/MIC Ratio |
| Targocil | Not widely reported | - | - |
| Vancomycin | 1 - ≥64 | - | ≥1 - ≥32[8][9] |
| Linezolid | ≥64 | - | ≥32[10][11] |
| Daptomycin | 0.625 - 20 | - | 1 - 2[12][13] |
Note: MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. The MBC/MIC ratio is often used to determine if an agent is bactericidal (typically ≤4) or bacteriostatic.
Mechanism of Action
This compound: Targeting Wall Teichoic Acid (WTA) Biosynthesis
This compound functions by inhibiting the TarG subunit of the TarGH ABC transporter. This transporter is responsible for flipping lipid-linked WTA precursors across the cytoplasmic membrane, a critical step in the synthesis of wall teichoic acid.[14] Inhibition of this process disrupts the integrity of the cell wall, leading to decreased autolysis and increased susceptibility to other antibiotics, notably β-lactams.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
- 4. Decreased Vancomycin MICs among Methicillin-Resistant Staphylococcus aureus Clinical Isolates at a Chinese Tertiary Hospital over a 12-year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin, linezolid and daptomycin susceptibility pattern among clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) from Sub- Himalyan Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin Tolerance in Methicillin-Resistant Staphylococcus aureus: Influence of Vancomycin, Daptomycin, and Telavancin on Differential Resistance Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the MBC/MIC ratio on the antibacterial activity of vancomycin versus linezolid against methicillin-resistant Staphylococcus aureus isolates in a pharmacodynamic model simulating serum and soft tissue interstitial fluid concentrations reported in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of Daptomycin in Implant-Associated Infection Due to Methicillin-Resistant Staphylococcus aureus: Importance of Combination with Rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Targocil-II: A Procedural Guide
Chemical and Physical Properties of Targocil-II
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the known characteristics of this compound.
| Property | Value | Source |
| CAS Number | 955918-74-8 | |
| Molecular Formula | C26H22ClNO6 | |
| Molecular Weight | 479.91 g/mol | |
| Solubility | DMSO: 100 mg/mL (208.37 mM) | |
| Storage | -20°C |
Standard Operating Procedure for this compound Disposal
Given the absence of specific manufacturer guidelines, this compound should be treated as a chemical waste product and disposed of in accordance with local, state, and federal regulations. The following protocol is a general guideline and should be adapted to comply with your institution's specific policies.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Labeled hazardous waste container (compatible with the chemical and any solvents).
-
Spill containment materials.
-
Waste disposal forms as required by your institution.
Procedure:
-
Risk Assessment: Before handling, review the available safety information. Although one safety data sheet (SDS) for a similar compound indicated it was not a hazardous substance, it is prudent to handle this compound with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in its pure form or in solution.
-
Pure Compound (Solid Waste):
-
If you have excess solid this compound, it should be disposed of as solid chemical waste.
-
Carefully transfer the solid into a designated and clearly labeled hazardous waste container.
-
Ensure the container is properly sealed to prevent leakage.
-
-
Solutions Containing this compound:
-
Aqueous solutions containing this compound should not be disposed of down the drain. These solutions should be collected as hazardous chemical waste.
-
Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container. Ensure the waste container is compatible with the solvent used.
-
Do not mix incompatible waste streams.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as solid hazardous waste.
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses as hazardous waste is the most conservative and recommended approach.
-
-
Waste Labeling and Storage:
-
Clearly label the hazardous waste container with the full chemical name ("this compound"), concentration, and any solvents present.
-
Store the waste container in a designated, well-ventilated, and secondary containment area until it is collected by your institution's environmental health and safety (EHS) department.
-
-
Documentation: Complete all necessary waste disposal forms as required by your institution.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Disclaimer: The information provided in this document is intended as a general guide. It is imperative that all laboratory personnel consult and adhere to the specific hazardous waste disposal policies and procedures established by their institution and local regulatory agencies.
Essential Safety & Handling Information for Targocil-II
Disclaimer: The substance "Targocil-II" appears to be an investigational antibiotic compound and does not have widely available, standardized safety data sheets typically found for commercial chemical products.[1][2][3][4][5] The following guidance is based on established best practices for handling potent, novel pharmaceutical compounds in a research and development setting. This information is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's specific safety protocols.
This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personnel safety and maintaining experimental integrity.
Hazard Assessment and Control
This compound is an inhibitor of the S. aureus TarGH, a transporter involved in wall teichoic acid (WTA) biosynthesis.[2][4][5] While its full toxicological profile is under investigation, its potent biological activity necessitates handling it as a hazardous compound. The primary risks are associated with inhalation of aerosolized powder and dermal exposure.
Occupational Exposure Band (OEB) and Exposure Limits (Hypothetical)
For novel compounds like this compound, a conservative approach is warranted. It should be handled under conditions appropriate for a potent compound, which typically falls into OEB 4 or 5.
| Parameter | Value (Assumed) | Notes |
| Occupational Exposure Band (OEB) | 4 | OEB 4 compounds are considered potent, with an Occupational Exposure Limit (OEL) between 1-10 µg/m³.[6] |
| Occupational Exposure Limit (OEL) | < 10 µg/m³ (8-hr TWA) | This is a health-based limit for airborne concentration. All operations should be designed to stay well below this limit. |
| Primary Hazards | Irritant (eyes, skin, respiratory), Potential Sensitizer | Assume irritant properties until proven otherwise. Repeated exposure may lead to sensitization. |
| Primary Routes of Exposure | Inhalation, Dermal Contact, Ocular Contact | Ingestion is a secondary but possible route of exposure. |
Personal Protective Equipment (PPE)
The selection of PPE is critical and depends on the specific procedure being performed. For potent compounds, robust engineering controls (e.g., containment systems) are the primary means of protection, with PPE serving as a vital secondary barrier.[7]
| Task | Required Personal Protective Equipment |
| Receiving & Unpacking | - Gloves: Double-gloving with nitrile gloves- Gown: Disposable, solid-front protective gown- Eye Protection: Safety glasses with side shields- Respiratory: N95 respirator (required if unpacking outside a certified chemical fume hood)[8] |
| Weighing & Dispensing (Powder) | - Primary Control: Use of a containment system (e.g., glovebox, ventilated balance enclosure) is mandatory.[7]- Gloves: Double-gloving with nitrile gloves- Gown: Disposable, fluid-resistant gown or coverall[9]- Eye Protection: Safety goggles[8]- Respiratory: Powered Air-Purifying Respirator (PAPR) if engineering controls are not available or may be breached[6] |
| Compounding & Solution Prep | - Primary Control: Certified chemical fume hood or biological safety cabinet.- Gloves: Double-gloving with nitrile gloves- Gown: Disposable, solid-front protective gown- Eye Protection: Safety goggles[8] |
| Waste Disposal | - Gloves: Double-gloving with heavy-duty nitrile gloves- Gown: Disposable, solid-front protective gown- Eye Protection: Safety goggles or face shield[8] |
Operational and Disposal Plans
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area within the containment system (e.g., ventilated balance enclosure) by lining it with disposable absorbent pads.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvent) and place them inside the containment system.
-
-
Weighing:
-
Carefully open the primary container of this compound inside the containment system.
-
Using a dedicated spatula, transfer the desired amount of powder to a weigh boat on the analytical balance.
-
Close the primary container securely.
-
-
Solubilization:
-
Transfer the weighed powder to a pre-labeled, appropriate container for dissolution.
-
Add the desired solvent to the container, cap it securely, and mix until the compound is fully dissolved.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces, containers, and equipment within the containment system with a deactivating solution (e.g., 70% ethanol), followed by a dry wipe.
-
Carefully remove all waste (weigh boats, wipes, outer gloves) and place them in a designated hazardous waste bag inside the containment system.
-
Seal the waste bag before removing it from the containment system.
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.
-
Solid Waste: All contaminated disposables (gloves, gowns, weigh paper, vials, absorbent pads) must be collected in a clearly labeled, black hazardous waste container.[10]
-
Liquid Waste: Unused solutions or contaminated solvents must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound down the drain. [10]
-
Final Disposal: All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste management company, typically via incineration at a permitted facility.[10][11][12] Ensure compliance with EPA (RCRA), DEA, and local regulations.[10][12]
Mandatory Visualizations
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Emergency Spill Response
Caption: Step-by-step protocol for responding to a this compound spill.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Exposure of Staphylococcus aureus to Targocil Blocks Translocation of the Major Autolysin Atl across the Membrane, Resulting in a Significant Decrease in Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. easyrxcycle.com [easyrxcycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
